Docosanoic acid-d4-1
Description
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Properties
Molecular Formula |
C22H44O2 |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
12,12,13,13-tetradeuteriodocosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i10D2,11D2 |
InChI Key |
UKMSUNONTOPOIO-MKQHWYKPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Docosanoic Acid-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Docosanoic acid-d4, also known as behenic acid-d4, is a deuterated form of docosanoic acid, a long-chain saturated fatty acid.[1][2][3] This isotopically labeled compound serves as a crucial tool in various research and development applications, particularly in the fields of lipidomics, metabolomics, and pharmaceutical development. Its primary utility lies in its application as an internal standard for the precise quantification of its unlabeled counterpart, docosanoic acid, in complex biological matrices using mass spectrometry-based techniques.[1][4] Furthermore, its stability and similarity in chemical behavior to the endogenous compound make it a valuable tracer for studying the pharmacokinetic and metabolic profiles of fatty acids.[1][3][5]
Core Properties and Specifications
The physical and chemical properties of Docosanoic acid-d4 are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value |
| Synonyms | Behenic acid-d4, Docosanoic acid-d4-1 |
| Chemical Formula | C₂₂H₄₀D₄O₂ |
| Molecular Weight | 344.61 g/mol |
| CAS Number | 1219804-98-4 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Insoluble in water |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) |
Applications in Research and Drug Development
Docosanoic acid-d4 is predominantly utilized in two key areas:
-
Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are the gold standard for internal standards.[1][4] Docosanoic acid-d4 is added to biological samples at a known concentration at the beginning of the sample preparation process. As it is chemically identical to the endogenous docosanoic acid, it experiences similar extraction efficiencies and ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the deuterated internal standard, a highly accurate and precise quantification of the endogenous docosanoic acid can be achieved.
-
Metabolic and Pharmacokinetic Tracer: The deuterium (B1214612) labels on Docosanoic acid-d4 allow it to be distinguished from the endogenous pool of docosanoic acid by mass spectrometry.[1][3][5] This enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of docosanoic acid in vivo. Such studies are vital in understanding the role of very-long-chain fatty acids in various physiological and pathological processes and in the development of drugs that target fatty acid metabolism.
Experimental Protocols
Quantification of Docosanoic Acid in Human Plasma using LC-MS/MS with Docosanoic Acid-d4 as an Internal Standard
This protocol provides a general framework for the quantification of docosanoic acid in human plasma. Optimization of specific parameters may be required for different instrumentation and sample types.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a known concentration of Docosanoic acid-d4 in methanol (B129727) (e.g., 10 µg/mL) as the internal standard.
-
Vortex briefly to mix.
-
Add 400 µL of a protein precipitation solvent, such as acetonitrile (B52724) or a 2:1 mixture of methanol:chloroform.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 70% to 100% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Docosanoic Acid: Precursor ion (Q1) m/z 339.6 → Product ion (Q3) m/z 339.6
-
Docosanoic Acid-d4: Precursor ion (Q1) m/z 343.6 → Product ion (Q3) m/z 343.6
-
-
Optimization: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument used.
4. Data Analysis:
-
Quantify the amount of docosanoic acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled docosanoic acid and a constant concentration of the internal standard.
Biological Activity of Docosanoic Acid and its Implications
While Docosanoic acid-d4 is primarily used as a research tool, its unlabeled counterpart, docosanoic acid, exhibits biological activity. It is a long-chain saturated fatty acid that has been shown to have low bioavailability and can increase cholesterol levels in humans.[1][2][5][6]
A significant finding is the ability of docosanoic acid to inhibit the double-stranded DNA (dsDNA) binding activity of the p53 tumor suppressor protein.[1][2][6] The p53 protein plays a critical role in preventing cancer formation by regulating the cell cycle and inducing apoptosis in response to cellular stress. By inhibiting the binding of p53 to DNA, docosanoic acid can potentially interfere with these crucial cellular processes.
Signaling Pathway: Inhibition of p53 DNA Binding by Docosanoic Acid
The following diagram illustrates the proposed mechanism of action of docosanoic acid on the p53 signaling pathway.
Caption: Inhibition of p53 DNA binding by Docosanoic Acid.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantification of docosanoic acid in a biological sample using Docosanoic acid-d4 as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. britannica.com [britannica.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Core Chemical Properties of Docosanoic Acid-d4-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanoic acid-d4-1, also known as Behenic acid-d4-1, is the deuterium-labeled form of docosanoic acid, a C22 saturated fatty acid. Its primary application in research and drug development lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of stable isotopes like deuterium (B1214612) provides a compound with a distinct mass-to-charge ratio, allowing for precise differentiation from its endogenous, unlabeled counterpart. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant metabolic pathways of this compound.
Core Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its application as an internal standard, influencing its extraction, chromatographic behavior, and ionization efficiency. While some properties are specific to the deuterated form, many can be inferred from its well-characterized unlabeled analogue, docosanoic acid.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Behenic acid-d4-1 | [1] |
| Molecular Formula | C₂₂H₄₀D₄O₂ | [2] |
| Molecular Weight | 344.61 g/mol | [2] |
| CAS Number | 1219804-98-4 | [2] |
| Physical State | Solid | N/A |
| Melting Point | 79-81 °C (for unlabeled docosanoic acid) | N/A |
| Boiling Point | 306 °C at 60 mmHg (for unlabeled docosanoic acid) | N/A |
| Solubility | Insoluble in water. Soluble in ethanol (B145695) and chloroform. | N/A |
| Storage | Store at room temperature, away from light and moisture. | N/A |
Experimental Protocols
The utility of this compound is most evident in its application as an internal standard in quantitative analytical methods. Below are detailed methodologies for its use in a typical lipidomics workflow involving LC-MS.
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol outlines the extraction of total lipids from a plasma sample, a common procedure in metabolomics and lipidomics research.
Materials:
-
Plasma sample
-
This compound internal standard solution (concentration to be optimized based on analytical sensitivity)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
Methodology:
-
Sample Preparation: To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample. The exact amount should be determined during method development to ensure a signal intensity comparable to the endogenous analytes of interest.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 (v/v) isopropanol:acetonitrile).
Protocol 2: Analysis of Fatty Acids by LC-MS
This protocol provides a general procedure for the analysis of the extracted fatty acids using a reverse-phase liquid chromatography coupled with a mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column
LC Parameters (example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (example for negative ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
For Docosanoic Acid (unlabeled): Monitor the transition for the [M-H]⁻ ion.
-
For this compound (internal standard): Monitor the transition for the [M-H]⁻ ion, which will be 4 mass units higher than the unlabeled form.
-
Visualization of Workflows and Pathways
Experimental Workflow: Lipidomics Analysis Using an Internal Standard
The following diagram illustrates a typical workflow for a lipidomics experiment where this compound is used as an internal standard to ensure accurate quantification of endogenous fatty acids.
Metabolic Pathway: Omega (ω)-Oxidation of Docosanoic Acid
Docosanoic acid, a very-long-chain saturated fatty acid, can be metabolized through the omega (ω)-oxidation pathway, which occurs in the endoplasmic reticulum. This pathway serves as an alternative to the primary beta-oxidation pathway, especially for very-long-chain fatty acids.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development, metabolomics, and lipidomics. Its role as an internal standard enables the precise and accurate quantification of endogenous docosanoic acid and other fatty acids in complex biological matrices. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its effective implementation, leading to reliable and reproducible scientific data. The metabolic pathways in which docosanoic acid participates, such as omega-oxidation, are also critical areas of study where deuterated tracers can provide significant insights into fatty acid metabolism in both health and disease.
References
In-Depth Technical Guide to Docosanoic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Docosanoic acid-d4, a deuterated form of behenic acid. It is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize stable isotope-labeled compounds. This document details the compound's properties, applications, and relevant experimental methodologies.
Core Compound Identification
| Identifier | Value |
| Chemical Name | Docosanoic acid-d4 |
| Synonyms | Behenic acid-d4, 12,12,13,13-tetradeuteriodocosanoic acid |
| CAS Number | 1219804-98-4[1][2][3][4] |
| Molecular Formula | C22H40D4O2[2][3] |
| Molecular Weight | 344.61 g/mol [2][3] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Purity | 98 atom % D, min 98% Chemical Purity[4] |
| Storage | Powder, -20°C, 3 years[1]. Store at room temperature away from light and moisture.[3] |
| Unlabeled CAS Number | 112-85-6[3][4] |
Applications in Research and Development
Docosanoic acid-d4 serves as a crucial tool in various scientific disciplines, primarily due to the incorporation of stable heavy isotopes of hydrogen.[2] This labeling allows for its use as a tracer and an internal standard in a range of analytical applications.
Key Applications:
-
Metabolomics and Lipidomics: As a deuterated analog of the naturally occurring docosanoic acid, it is an ideal internal standard for quantitative analysis of fatty acids in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
-
Pharmacokinetic Studies: The deuterium (B1214612) substitution can potentially alter the pharmacokinetic and metabolic profiles of molecules.[2] While docosanoic acid itself has low bioavailability[1], its deuterated form can be used to trace its absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies.
-
Enzyme Activity Assays: It can be used as a substrate or standard in assays for enzymes involved in fatty acid metabolism.
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis of Fatty Acids
This protocol provides a general workflow for the quantification of endogenous docosanoic acid in a biological matrix (e.g., plasma, tissue homogenate).
1. Sample Preparation:
-
Spiking: A known concentration of Docosanoic acid-d4 (internal standard) is spiked into the biological sample before any extraction steps. The amount added should be comparable to the expected concentration of the endogenous analyte.
-
Lipid Extraction: Lipids are extracted from the sample using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
-
Derivatization (Optional): Depending on the analytical method, fatty acids may be derivatized to improve chromatographic separation and ionization efficiency.
2. LC-MS/MS Analysis:
-
Chromatography: The extracted and prepared sample is injected into a liquid chromatography system, typically a reversed-phase column, to separate the fatty acids.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both endogenous docosanoic acid and the docosanoic acid-d4 internal standard.
3. Data Analysis:
-
The peak area ratio of the endogenous analyte to the internal standard is calculated.
-
A calibration curve is constructed using known concentrations of unlabeled docosanoic acid spiked with the same amount of internal standard.
-
The concentration of the endogenous docosanoic acid in the sample is determined by interpolating its peak area ratio from the calibration curve.
Workflow and Pathway Visualization
The following diagrams illustrate common workflows and the general metabolic context of docosanoic acid.
Caption: A typical experimental workflow for quantifying fatty acids using a deuterated internal standard.
Caption: A simplified representation of the fatty acid elongation pathway leading to docosanoic acid.
References
A Technical Guide to Docosanoic Acid-d4: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of docosanoic acid-d4, a deuterated form of behenic acid. It covers its fundamental physicochemical properties, with a focus on its molecular weight, and explores its critical applications in advanced research, particularly in the fields of lipidomics and metabolic studies. This document also outlines detailed experimental protocols for its use as an internal standard in quantitative mass spectrometry and discusses its potential role in investigating cellular signaling pathways.
Physicochemical Properties
Docosanoic acid-d4 is a stable isotope-labeled version of docosanoic acid, a saturated fatty acid with a 22-carbon chain. The deuterium (B1214612) labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantification.
| Property | Value | Reference |
| Molecular Formula | C22H40D4O2 | [1][2][3] |
| Molecular Weight | 344.61 g/mol | [1][2][4][5] |
| Unlabeled Molecular Weight | 340.6 g/mol | [6] |
| Synonyms | Behenic acid-d4 | [4][7][8] |
| CAS Number (Labeled) | Varies by deuteration position (e.g., 1219804-98-4, 1193721-65-1) | [1][2][4] |
| CAS Number (Unlabeled) | 112-85-6 | [1][4] |
| Appearance | White to off-white solid | [9] |
| Storage | Store at room temperature, away from light and moisture. | [1][4] |
Applications in Research
The primary application of docosanoic acid-d4 is as an internal standard in quantitative mass spectrometry for the precise measurement of endogenous docosanoic acid and other related lipids in biological samples.[7] The use of a stable isotope-labeled internal standard is crucial for correcting variations that can occur during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.
Key Research Areas:
-
Lipidomics: Docosanoic acid-d4 is instrumental in targeted lipidomics studies to quantify changes in docosanoic acid levels in various physiological and pathological conditions.
-
Metabolic Studies: As a tracer, it can be used to investigate the metabolic fate of docosanoic acid in vivo, providing insights into fatty acid metabolism.[10]
-
Drug Development: In pharmacokinetic studies, deuteration can subtly alter a drug's metabolic properties, and understanding these effects is a consideration in drug development.[9]
Experimental Protocols
Quantification of Docosanoic Acid in Biological Samples using LC-MS/MS
This protocol outlines a general workflow for the quantification of docosanoic acid in a biological matrix (e.g., plasma) using docosanoic acid-d4 as an internal standard.
Materials:
-
Biological sample (e.g., plasma)
-
Docosanoic acid-d4 internal standard solution (concentration to be optimized)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Nitrogen gas stream
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a clean tube, add a known volume of the sample.
-
Spike the sample with a known amount of the docosanoic acid-d4 internal standard solution.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 mixture of chloroform:methanol to the sample.
-
Vortex thoroughly to ensure complete mixing and precipitation of proteins.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column with an appropriate gradient of mobile phases.
-
Detect and quantify the parent and fragment ions of both endogenous docosanoic acid and the docosanoic acid-d4 internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous docosanoic acid to the peak area of the docosanoic acid-d4 internal standard.
-
Determine the concentration of endogenous docosanoic acid in the sample by comparing this ratio to a standard curve.
-
Role in Cellular Signaling
While direct signaling pathways initiated by docosanoic acid are not as extensively studied as those of unsaturated fatty acids, its presence in cellular membranes can influence their physical properties. A related long-chain fatty acid, docosahexaenoic acid (DHA), is known to modulate cellular signaling by altering lipid rafts and influencing the activity of membrane-bound proteins.[1] DHA is a precursor to signaling molecules like resolvins and protectins that are involved in the resolution of inflammation.[3]
Given their structural similarities, it is plausible that docosanoic acid levels could also impact membrane fluidity and the function of embedded signaling proteins. Docosanoic acid-d4 can be a valuable tool to trace the incorporation of this fatty acid into different lipid species and cellular compartments, providing insights into its potential, albeit more subtle, roles in cellular processes.
One area of investigation is the inhibition of DNA binding activity. Docosanoic acid has been shown to inhibit the double-stranded DNA binding activity of the p53 protein.[7][8]
Synthesis
The synthesis of docosanoic acid can be achieved through the catalytic oxidation of docosanol. One reported method involves using hydrogen peroxide as the oxidant in the presence of a functionalized ionic liquid catalyst.[6] This process highlights a feasible route for the production of the unlabeled compound, which can be adapted for the synthesis of its deuterated analog by using deuterated precursors.
Conclusion
Docosanoic acid-d4 is an essential tool for researchers in lipidomics and metabolic studies. Its well-defined molecular weight and stable isotopic labeling enable accurate and precise quantification of its endogenous counterpart in complex biological matrices. The experimental workflows and potential research applications outlined in this guide provide a solid foundation for scientists and drug development professionals to leverage the capabilities of docosanoic acid-d4 in their research endeavors.
References
- 1. Docosahexaenoic acid affects cell signaling by altering lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the Unsaturated Fatty Acid Docosahexaenoic Acid in the Central Nervous System: Molecular and Cellular Insights [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Docosahexaenoic Acid as Master Regulator of Cellular Antioxidant Defenses: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Docosanoic acid-d4 (Behenic acid-d4) | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 9. benchchem.com [benchchem.com]
- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Docosanoic Acid-d4: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Docosanoic acid-d4, a deuterated form of behenic acid. It details its chemical structure, physicochemical properties, and its critical role as an internal standard in advanced analytical methodologies. This document is intended to be a valuable resource for researchers in the fields of lipidomics, metabolomics, and drug development, offering insights into its application and providing detailed experimental protocols.
Core Structure and Physicochemical Properties
Docosanoic acid-d4 is a saturated fatty acid in which four hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, as it is chemically identical to its endogenous counterpart but distinguishable by its higher mass. The precise location of the deuterium atoms is critical for its application and is specified by the nomenclature. One common variant is Docosanoic acid-12,12,13,13-d4.
General Structure
The fundamental structure of Docosanoic acid consists of a 22-carbon chain with a carboxylic acid group at one end. The deuterated variant incorporates deuterium atoms at specific positions along this chain.
Physicochemical Data
The key physicochemical properties of Docosanoic acid-d4 are summarized in the table below. These properties are essential for its use in analytical chemistry, particularly in chromatography and mass spectrometry.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₄₀D₄O₂ | [1][2] |
| Molecular Weight | 344.61 g/mol | [1][2] |
| CAS Number | 1219804-98-4 (for 12,12,13,13-d4) | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Room temperature, protected from light and moisture | [1][2] |
Spectroscopic Data (Reference to Non-Deuterated Analog)
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the signals corresponding to the protons at the deuterated positions (e.g., C12 and C13) would be absent. The adjacent proton signals might show a slight change in multiplicity due to the absence of H-H coupling. In the ¹³C NMR spectrum, the carbons bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield.
Table of ¹³C NMR Chemical Shifts for Docosanoic Acid (in CDCl₃) [4][5]
| Carbon Atom | Chemical Shift (ppm) |
| C1 (COOH) | ~180.0 |
| C2 | ~34.0 |
| C3 | ~24.7 |
| C4-C19 (bulk CH₂) | ~29.7 |
| C20 | ~31.9 |
| C21 | ~22.7 |
| C22 (CH₃) | ~14.1 |
Mass Spectrometry (MS)
In mass spectrometry, Docosanoic acid-d4 will have a molecular ion peak that is 4 m/z units higher than that of the non-deuterated form. The fragmentation pattern in the GC-MS of the derivatized acid (e.g., methyl ester) will also show corresponding mass shifts in the fragments containing the deuterium labels. This mass difference is the basis of its use as an internal standard.
Application in Quantitative Analysis: Experimental Protocols
Docosanoic acid-d4 is primarily used as an internal standard in quantitative assays for fatty acids and other metabolites using mass spectrometry.[1][2] Its chemical similarity to the analyte ensures that it behaves identically during sample preparation, extraction, and analysis, thus correcting for any sample loss or variation in ionization efficiency.
Workflow for Lipidomics Analysis using Deuterated Internal Standards
The following diagram illustrates a typical workflow for a lipidomics experiment employing a deuterated internal standard like Docosanoic acid-d4.
Detailed Experimental Protocol for Fatty Acid Analysis by GC-MS
This protocol is adapted from established methods for the quantitative analysis of fatty acids in biological samples.
1. Sample Preparation and Internal Standard Spiking:
-
To a known amount of biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of Docosanoic acid-d4 solution (e.g., 50 µL of a 10 µg/mL solution in a suitable solvent like ethanol).
2. Lipid Extraction and Saponification:
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
After extraction, evaporate the organic solvent under a stream of nitrogen.
-
Saponify the lipid extract by adding a methanolic solution of potassium hydroxide (B78521) and heating to release the fatty acids from complex lipids.
3. Derivatization:
-
Acidify the sample to protonate the fatty acids.
-
Extract the free fatty acids into an organic solvent (e.g., hexane).
-
Evaporate the solvent and derivatize the fatty acids to a more volatile form suitable for GC-MS analysis, such as pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs).
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for fatty acid separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized analyte and the deuterated internal standard.
5. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of non-deuterated Docosanoic acid and a constant concentration of Docosanoic acid-d4.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of Docosanoic acid in the biological sample by interpolating the peak area ratio from the calibration curve.
Conclusion
Docosanoic acid-d4 is an essential tool for researchers and scientists engaged in the quantitative analysis of fatty acids and related metabolites. Its well-defined structure and physicochemical properties, combined with its utility as an internal standard, enable accurate and precise measurements in complex biological matrices. The experimental workflows and protocols outlined in this guide provide a solid foundation for the successful application of Docosanoic acid-d4 in lipidomics and metabolomics research, ultimately contributing to advancements in our understanding of health and disease.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Docosanoic acid (12,12,13,13-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. larodan.com [larodan.com]
- 4. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Docosanoic acid(112-85-6) 13C NMR spectrum [chemicalbook.com]
The Unseen Workhorse: A Technical Guide to Deuterated Behenic Acid in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and metabolic research, precision and accuracy are paramount. The introduction of stable isotope-labeled compounds has revolutionized the way scientists track, quantify, and understand the roles of fatty acids in complex biological systems. Among these powerful tools, deuterated behenic acid stands out as a crucial internal standard and metabolic tracer. This technical guide provides an in-depth exploration of its synonyms, applications, and the experimental protocols that underpin its use.
Understanding Deuterated Behenic Acid: A Matter of Nomenclature
Deuterated behenic acid is a form of behenic acid where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution makes the molecule chemically identical to its natural counterpart but distinguishable by its mass, a property extensively exploited in mass spectrometry-based analyses.
The nomenclature for deuterated behenic acid can vary depending on the extent and position of deuterium labeling. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
Table 1: Synonyms and Alternative Names for Deuterated Behenic Acid
| Common Name | Systematic Name | Common Deuterated Forms |
| Behenic Acid | Docosanoic Acid | Behenic acid-d43 |
| n-Docosanoic Acid | Docosanoic acid-d43 | |
| C22:0 | Perdeuterated behenic acid | |
| Docosanoic acid-d4 | ||
| Behenic acid-d4 |
The Role of Deuterated Behenic Acid in Quantitative Analysis
The primary application of deuterated behenic acid is as an internal standard in quantitative mass spectrometry.[1][2] When analyzing complex biological samples, variations in sample preparation and instrument response can lead to inaccurate quantification of the target analyte.[3] By adding a known amount of a deuterated standard that co-elutes with the analyte of interest, these variations can be normalized, leading to highly accurate and reproducible data.[3][4]
Table 2: Analytical Precision Using Deuterated Internal Standards
| Analyte | Relative Standard Deviation (RSD) without Internal Standard | RSD with Deuterated Internal Standard |
| Fatty Acid Metabolites | High and variable | Significantly lower and more consistent[4] |
| Various Drugs and Metabolites | Subject to matrix effects | Normalized response, improved accuracy[3] |
Experimental Protocols: A Practical Guide
The successful application of deuterated behenic acid hinges on robust and well-defined experimental protocols. Below are detailed methodologies for its use as an internal standard in lipidomic analysis and a general overview of its synthesis.
Protocol 1: Quantitative Analysis of Fatty Acids in Biological Samples Using Deuterated Behenic Acid as an Internal Standard
This protocol outlines a typical workflow for the quantification of behenic acid and other fatty acids in plasma or tissue samples using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation and Lipid Extraction:
- Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.
- Add a known amount of deuterated behenic acid (e.g., docosanoic acid-d43) to the homogenate. This is a critical step to ensure that the internal standard experiences the same extraction and processing variability as the endogenous analyte.
- Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol solvent system.
- Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
2. Saponification (Optional, for total fatty acid analysis):
- To measure fatty acids esterified in complex lipids (e.g., triglycerides, phospholipids), the lipid extract must be saponified.
- Resuspend the dried lipid extract in a methanolic solution of potassium hydroxide (B78521) and incubate to hydrolyze the ester bonds.
- Acidify the solution to protonate the free fatty acids.
3. Derivatization (Optional, for improved chromatographic performance):
- To enhance the volatility and ionization efficiency of the fatty acids for gas chromatography-mass spectrometry (GC-MS) or to improve peak shape in LC-MS, derivatization may be necessary.
- A common method is the formation of fatty acid methyl esters (FAMEs) by reacting the fatty acids with a methylating agent like BF3-methanol.
4. LC-MS/MS Analysis:
- Reconstitute the final extract in a suitable solvent for LC-MS analysis.
- Inject the sample onto a reverse-phase C18 column.
- Use a gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to achieve optimal separation.
- Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the endogenous behenic acid and the deuterated internal standard.
5. Data Analysis and Quantification:
- Integrate the peak areas for both the endogenous analyte and the deuterated internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated standard and a fixed amount of the deuterated internal standard.
A visual representation of this workflow is provided below.
Caption: Workflow for quantitative fatty acid analysis using a deuterated internal standard.
Protocol 2: General Method for the Synthesis of Deuterated Fatty Acids
The synthesis of deuterated fatty acids often involves H/D exchange reactions catalyzed by a metal catalyst in the presence of a deuterium source.[5][6]
1. Reaction Setup:
- In a high-pressure reactor, combine the non-deuterated fatty acid (e.g., behenic acid), a platinum-on-carbon (Pt/C) catalyst, and a deuterium source such as heavy water (D₂O).
2. H/D Exchange Reaction:
- Heat the reactor to a high temperature (e.g., 150-200 °C) and pressurize with deuterium gas (D₂).
- Maintain the reaction under these conditions for a specified period to allow for the exchange of hydrogen atoms with deuterium atoms on the fatty acid backbone.
3. Work-up and Purification:
- After the reaction is complete, cool the reactor and release the pressure.
- Filter the reaction mixture to remove the catalyst.
- Extract the deuterated fatty acid using an organic solvent.
- Purify the product using techniques such as recrystallization or column chromatography to obtain the high-purity deuterated fatty acid.
Signaling Pathways of Very-Long-Chain Fatty Acids
Behenic acid is a very-long-chain fatty acid (VLCFA). In plants, VLCFAs are precursors to a variety of signaling molecules and structural components that play crucial roles in plant defense and development.[7][8][9] The biosynthesis of VLCFAs and their subsequent conversion into waxes and sphingolipids is a complex process that is tightly regulated.
The general pathway for VLCFA biosynthesis begins with the elongation of C16 and C18 fatty acids in the endoplasmic reticulum by an elongase complex.[10][11] The resulting VLCFAs can then enter different metabolic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Documents download module [ec.europa.eu]
- 6. apo.ansto.gov.au [apo.ansto.gov.au]
- 7. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 11. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of Docosanoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid with the chemical formula C₂₂H₄₄O₂. Its deuterated form, Docosanoic acid-d4, is a crucial tool in various scientific disciplines, particularly in the fields of lipidomics, metabolomics, and drug development.[1][2] The incorporation of four deuterium (B1214612) atoms into the docosanoic acid molecule allows for its use as an internal standard in mass spectrometry-based quantitative analysis, enabling precise and accurate measurement of its non-deuterated counterpart and other related lipids in complex biological matrices.[1][3] This technical guide provides an in-depth overview of the isotopic purity of Docosanoic acid-d4, including its synthesis, analytical methodologies for purity assessment, and its application in experimental workflows.
Isotopic and Chemical Purity Data
The utility of Docosanoic acid-d4 as an internal standard is directly dependent on its isotopic and chemical purity. High isotopic enrichment ensures minimal interference from the unlabeled analyte, while high chemical purity guarantees that the standard itself does not introduce contaminants. Several commercial suppliers offer Docosanoic acid-d4 with varying specifications. The following tables summarize the available quantitative data on the purity of Docosanoic acid-d4 from different sources.
Table 1: Isotopic Purity of Commercially Available Docosanoic Acid-d4
| Supplier/Product Name | Deuterium Labeling Position | Isotopic Purity/Enrichment |
| Cambridge Isotope Laboratories, Inc. (Docosanoic acid (12,12,13,13-D₄)) | 12,12,13,13 | 98% |
| Cayman Chemical (Docosanoic Acid-d4) | 3,3,5,5 | ≥99% deuterated forms (d1-d4) |
| MedChemExpress (Docosanoic acid-d4-1) | Not Specified | Not Specified |
Table 2: Chemical Purity of Commercially Available Docosanoic Acid-d4
| Supplier/Product Name | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. (Docosanoic acid (12,12,13,13-D₄)) | 98% |
| MedChemExpress (this compound) | >98% |
| Cayman Chemical (Docosanoic Acid-d4) | Not Specified |
Synthesis of Docosanoic Acid-d4
The synthesis of deuterated fatty acids like Docosanoic acid-d4 is a critical process that dictates the position and extent of deuterium incorporation, and ultimately, the isotopic purity of the final product. While specific proprietary synthesis methods for commercially available Docosanoic acid-d4 are not always disclosed, general strategies for the deuteration of fatty acids can be employed.
One common approach involves the catalytic deuteration of an unsaturated precursor of docosanoic acid. This method utilizes a metal catalyst (e.g., palladium, platinum, or rhodium) to facilitate the addition of deuterium gas (D₂) across the double bonds of the fatty acid chain. The degree of deuteration can be controlled by the reaction conditions, including pressure, temperature, and catalyst choice.
Another strategy is the late-stage β-C(sp³)–H deuteration of carboxylic acids.[4] This technique employs a catalyst system to achieve the exchange of hydrogen atoms with deuterium at the β-position of the carboxylic acid, using a deuterated solvent as the deuterium source.[4]
The synthesis of a deuterium-labeled very long-chain polyunsaturated fatty acid has been reported, which involves the coupling of chemically modified fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation.[5] This multi-step synthesis allows for the precise introduction of deuterium at specific positions within the fatty acid chain.[5]
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of Docosanoic acid-d4 is essential for its validation as an internal standard. Mass spectrometry, coupled with chromatographic separation, is the primary analytical technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of fatty acids due to its high resolving power and sensitivity. The following protocol outlines a general method for the determination of the isotopic purity of Docosanoic acid-d4.
1. Sample Preparation and Derivatization:
-
Hydrolysis (for total fatty acid analysis): If the sample contains esterified docosanoic acid, it must first be hydrolyzed to release the free fatty acid. This is typically achieved by saponification using a methanolic solution of potassium hydroxide.
-
Extraction: The fatty acids are extracted from the aqueous solution using an organic solvent such as hexane (B92381) or isooctane.
-
Derivatization: To improve volatility and chromatographic performance, the carboxylic acid group of docosanoic acid is derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. Alternatively, for enhanced sensitivity in negative chemical ionization mode, derivatization to pentafluorobenzyl (PFB) esters can be performed.[3]
2. GC-MS Analysis:
-
Gas Chromatograph: A high-resolution capillary column, such as a DB-23 or a similar polar column, is used for the separation of fatty acid esters.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of different fatty acids and their isotopologues. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 10 minutes.
-
Mass Spectrometer: The mass spectrometer is operated in either electron ionization (EI) or chemical ionization (CI) mode.
-
EI Mode: Provides characteristic fragmentation patterns that can confirm the identity of the compound.
-
CI Mode: A softer ionization technique that often results in a more abundant molecular ion, which is useful for determining the isotopic distribution.
-
-
Data Analysis: The isotopic purity is determined by analyzing the mass spectrum of the derivatized Docosanoic acid-d4. The relative abundances of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative approach for the analysis of fatty acids, particularly for complex mixtures and when derivatization is not desirable.
1. Sample Preparation:
-
Extraction: Similar to the GC-MS protocol, the fatty acids are extracted from the sample matrix using a suitable organic solvent.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile (B52724) and isopropanol (B130326).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A reversed-phase C18 or C8 column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and isopropanol containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid is commonly employed.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the most common method for the analysis of free fatty acids.
-
Multiple Reaction Monitoring (MRM): On a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for both the deuterated and non-deuterated docosanoic acid are monitored to ensure specificity and sensitivity.
-
-
Data Analysis: The isotopic purity is determined by comparing the signal intensity of the d4 isotopologue with any detected lower deuterated or non-deuterated species. High-resolution mass spectrometry can be used to resolve the different isotopic peaks and calculate their relative abundances.
Application Workflow: Docosanoic Acid-d4 as an Internal Standard
The primary application of Docosanoic acid-d4 is as an internal standard for the quantification of endogenous docosanoic acid and other fatty acids in biological samples. The following workflow illustrates this application.
Caption: Workflow for the quantification of docosanoic acid using Docosanoic acid-d4 as an internal standard.
Signaling Pathways and Biological Relevance
Docosanoic acid is a very-long-chain saturated fatty acid (VLCFA) that plays a role in various biological processes. It is a component of cell membranes and is involved in the synthesis of ceramides, which are important signaling molecules.[6] Studies have shown that circulating levels of docosanoic acid may be associated with a lower risk of type 2 diabetes and atrial fibrillation.[6] Furthermore, docosanoic acid has been shown to inhibit the activity of DNA polymerase β and human DNA topoisomerases I and II.[7] The use of Docosanoic acid-d4 in metabolic studies can help to trace the metabolic fate of this important fatty acid and elucidate its role in various physiological and pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Docosanoic acid (12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10503-0.25 [isotope.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. researchwithnj.com [researchwithnj.com]
A Technical Guide to the Storage and Stability of Docosanoic Acid-d4-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects of storing and handling Docosanoic acid-d4-1 (also known as Behenic acid-d4), a deuterated long-chain saturated fatty acid. Understanding its stability profile is paramount for ensuring the accuracy and reproducibility of research findings, particularly in its role as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
Storage Recommendations
The stability of this compound is highly dependent on its physical state (powder or in solvent) and the storage temperature. Adherence to recommended storage conditions is crucial to prevent degradation and maintain its isotopic and chemical purity.
Storage of this compound Powder
| Storage Temperature | Recommended Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 1: Recommended storage conditions and stability for this compound in powder form.
Storage of this compound in Solvent
| Storage Temperature | Recommended Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Table 2: Recommended storage conditions and stability for this compound dissolved in a solvent.
Stability Profile
This compound, like its non-deuterated counterpart, is a stable compound when stored under appropriate conditions. However, several factors can influence its stability over time.
Key Stability Considerations:
-
Oxidation: As a saturated fatty acid, Docosanoic acid is generally less susceptible to oxidation than unsaturated fatty acids. However, long-term exposure to air and light can promote oxidative degradation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in light-protected containers.
-
Solubility: Docosanoic acid is poorly soluble in water. For analytical purposes, it is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727). The stability in these solvents should be considered, as outlined in Table 2.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially impact the stability of the compound in solution. It is advisable to aliquot solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Experimental Protocol: Stability Assessment of this compound
While specific stability testing data for this compound is not extensively published, a general protocol for assessing the stability of deuterated fatty acids can be outlined based on established analytical methodologies. This protocol serves as a representative example.
Objective: To evaluate the long-term stability of this compound under defined storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or DMSO) at a known concentration.
-
Aliquot the stock solution into multiple amber glass vials to minimize headspace and protect from light.
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations by spiking the stock solution into the matrix of interest (e.g., plasma, cell lysate).
-
-
Storage:
-
Store the aliquots at the desired storage conditions (e.g., -20°C and -80°C) for the duration of the study (e.g., 0, 1, 3, 6, and 12 months).
-
Include a set of samples for accelerated stability testing at a higher temperature (e.g., 4°C or room temperature) for a shorter duration.
-
-
Sample Analysis:
-
At each time point, retrieve a set of samples from each storage condition.
-
Thaw the samples at room temperature.
-
Analyze the concentration of this compound using a validated stability-indicating analytical method, such as LC-MS/MS. This is a powerful technique for the precise analysis of fatty acids and complex lipids.[2]
-
The LC-MS/MS method should be optimized for the separation and detection of this compound and any potential degradation products. A reverse-phase C18 column is often used for separation, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or isopropanol, often with additives like formic acid to improve ionization.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound at each time point and compare it to the initial concentration (time 0).
-
The compound is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15% of the initial concentration).
-
Metabolic Pathway: Omega-Oxidation of Docosanoic Acid
Docosanoic acid can undergo omega-oxidation in rat liver microsomes. This metabolic pathway involves the hydroxylation of the terminal methyl group, followed by further oxidation to a dicarboxylic acid. This process can occur via two distinct pathways, one dependent on NADPH and the other on NAD+.
Caption: Omega-oxidation pathway of docosanoic acid in rat liver microsomes.
Experimental Workflow: Quantitative Analysis using Deuterated Standard
This compound is frequently used as an internal standard in quantitative analytical workflows. The stable isotope dilution technique allows for accurate quantification by correcting for variability during sample preparation and analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
Commercial Sources and Technical Applications of Docosanoic Acid-d4: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Docosanoic acid-d4, a crucial internal standard for quantitative lipidomics. It details the specifications from various suppliers, outlines a representative experimental protocol for its use in mass spectrometry-based fatty acid analysis, and visualizes key workflows and related biological pathways.
Commercial Availability of Docosanoic Acid-d4
Docosanoic acid-d4, also known as Behenic acid-d4, is a stable isotope-labeled fatty acid essential for accurate quantification of its unlabeled counterpart and other long-chain fatty acids in complex biological matrices. Several reputable chemical suppliers offer this compound with varying specifications. Below is a comparative summary of the key quantitative data from prominent vendors.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | CAS Number | Molecular Formula |
| Cambridge Isotope Laboratories, Inc. | Docosanoic acid (12,12,13,13-D₄, 98%) | DLM-10503 | Not explicitly stated, but implied to be high | 98% | 1219804-98-4 | C₂₂H₄₀D₄O₂ |
| Cayman Chemical | Docosanoic Acid-d4 | 28023 | ≥99% deuterated forms (d1-d4) | ≥98% | 1208430-53-8 | C₂₂H₄₀D₄O₂ |
| Larodan | Docosanoic acid (3,3,5,5-D4) | 71-2204 | Not explicitly stated | >98% | 1208430-53-8 | C₂₂H₄₀D₄O₂ |
| CDN Isotopes | Docosanoic-7,7,8,8-d4 Acid | D-5709 | 98 atom % D | Not explicitly stated | 1193721-65-1 | C₂₂H₄₀D₄O₂ |
| MedchemExpress | Docosanoic acid-d4-1 | HY-W013049S4 | Not explicitly stated | >98% | Not specified | Not specified |
Experimental Protocol: Quantification of Fatty Acids using Docosanoic Acid-d4 as an Internal Standard
The following protocol is a representative workflow for the quantification of fatty acids in biological samples (e.g., plasma, tissue homogenates) using Docosanoic acid-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established lipidomics protocols.[1][2]
2.1. Materials and Reagents
-
Biological sample (e.g., 50 µL plasma)
-
Docosanoic acid-d4 internal standard solution (in a suitable organic solvent like ethanol (B145695) or methanol)
-
LC-MS grade solvents: Methanol, Chloroform, Acetonitrile, Isopropanol, Water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
C18 reversed-phase LC column
-
Triple quadrupole mass spectrometer
2.2. Sample Preparation: Lipid Extraction
-
Thaw Samples: Thaw frozen biological samples on ice.
-
Add Internal Standard: To a 1.5 mL microcentrifuge tube, add the biological sample. Spike the sample with a known amount of Docosanoic acid-d4 internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer to a new tube.
-
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL) for analysis.
2.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the endogenous docosanoic acid and the Docosanoic acid-d4 internal standard.
-
Docosanoic acid (unlabeled): e.g., m/z 339.3 → 339.3 (precursor scan) or a characteristic fragment.
-
Docosanoic acid-d4: e.g., m/z 343.3 → 343.3 (precursor scan) or a characteristic fragment.
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.
-
2.4. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for both the endogenous docosanoic acid and the Docosanoic acid-d4 internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of unlabeled docosanoic acid spiked with the same constant amount of Docosanoic acid-d4 internal standard. Plot the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard against the concentration of the unlabeled analyte.
-
Quantification: Calculate the concentration of docosanoic acid in the biological samples by using the peak area ratio from the sample and interpolating from the calibration curve.
Visualizations
3.1. Experimental Workflow
Caption: A typical workflow for quantifying fatty acids using a deuterated internal standard.
3.2. Role in Lipidomics
Caption: The logical relationship of using Docosanoic Acid-d4 for accurate quantification.
References
Methodological & Application
Revolutionizing Lipidomics: Docosanoic Acid-d4-1 as a Robust Internal Standard for Quantitative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of lipidomics and drug development, the precision of quantitative analysis is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving accurate and reliable results in mass spectrometry-based assays. Among these, Docosanoic acid-d4-1, a deuterium-labeled form of behenic acid, has emerged as a important tool for the quantification of docosanoic acid and other very-long-chain fatty acids in complex biological matrices. This application note provides detailed protocols for the use of this compound as an internal standard in both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, tailored for researchers, scientists, and professionals in drug development.
Docosanoic acid, a 22-carbon saturated fatty acid, is implicated in various physiological and pathological processes, making its accurate quantification crucial for understanding its role in health and disease.[1] The use of a stable isotope-labeled internal standard like this compound is essential to correct for variability during sample preparation and analysis, thereby ensuring the integrity of quantitative data.[2]
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Behenic acid-d4 |
| Molecular Formula | C₂₂H₄₀D₄O₂ |
| Molecular Weight | 344.61 g/mol |
| CAS Number | 1219804-98-4 |
| Appearance | White to off-white solid |
| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer for metabolic studies.[3] |
Application Note 1: Quantification of Very-Long-Chain Fatty Acids in Human Plasma by LC-MS/MS
This protocol details a validated method for the simultaneous quantification of docosanoic acid and other very-long-chain fatty acids (VLCFAs) in human plasma using this compound as an internal standard. The method involves acid hydrolysis to release fatty acids from their esterified forms, followed by liquid-liquid extraction, derivatization, and analysis by LC-MS/MS.
Experimental Workflow: LC-MS/MS Analysis
Workflow for VLCFA analysis in plasma using LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Sample Preparation:
-
To 10 µL of plasma, add a known amount of this compound internal standard solution (e.g., 20 µL of a 50 µmol/L solution in ethanol).
-
Add 50 µL of 6M HCl for acid hydrolysis.
-
Incubate at 100°C for 45 minutes to release esterified fatty acids.
-
After cooling, perform liquid-liquid extraction by adding 1 mL of hexane (B92381) and vortexing vigorously for 2 minutes.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a derivatization agent (e.g., 2-picolylamine in acetonitrile (B52724) with a coupling agent) and incubate to form fatty acid amides.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
3. MRM Transitions:
-
Monitor specific precursor-to-product ion transitions for docosanoic acid and this compound. The exact m/z values will depend on the derivatization agent used.
Quantitative Performance Data (LC-MS/MS)
The following table summarizes typical performance characteristics of a validated method for VLCFA analysis using deuterated internal standards.
| Parameter | Docosanoic Acid (C22:0) | Lignoceric Acid (C24:0) | Cerotic Acid (C26:0) |
| Linear Range (µmol/L) | 0.5 - 100 | 0.5 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µmol/L) | 0.05 | 0.05 | 0.02 |
| Limit of Quantification (LOQ) (µmol/L) | 0.15 | 0.15 | 0.06 |
| Intra-day Precision (%CV) | < 5% | < 5% | < 6% |
| Inter-day Precision (%CV) | < 7% | < 7% | < 8% |
| Recovery (%) | 95 - 105% | 93 - 107% | 92 - 108% |
Application Note 2: Quantification of Total Fatty Acids in Human Plasma by GC-MS
This protocol outlines a robust GC-MS method for the quantification of total fatty acids, including docosanoic acid, in human plasma. The method utilizes this compound as an internal standard and involves extraction and derivatization to form volatile fatty acid methyl esters (FAMEs).
Experimental Workflow: GC-MS Analysis
Workflow for total fatty acid analysis in plasma using GC-MS.
Detailed Protocol: GC-MS
1. Sample Preparation:
-
To 50 µL of plasma, add a known amount of this compound internal standard.
-
Perform a lipid extraction using the Folch method (chloroform:methanol (B129727), 2:1, v/v).
-
After phase separation, collect the lower organic layer containing the lipids.
-
Evaporate the solvent under nitrogen.
-
For derivatization, add 1 mL of 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.
-
Heat the mixture at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to elute all FAMEs.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
3. SIM Ions:
-
Monitor the molecular ions or characteristic fragment ions of the methyl esters of docosanoic acid and this compound.
Quantitative Performance Data (GC-MS)
| Parameter | Docosanoic Acid Methyl Ester |
| Linear Range (ng on column) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (ng on column) | 0.2 |
| Limit of Quantification (LOQ) (ng on column) | 0.7 |
| Precision (%CV) | < 10% |
| Accuracy (%) | 90 - 110% |
Metabolic Pathway of Docosanoic Acid
Docosanoic acid can be metabolized through several pathways, including omega-oxidation, which is a minor but important pathway for the degradation of long-chain fatty acids in the endoplasmic reticulum of the liver and kidneys.[4][5][6]
Omega-oxidation pathway of docosanoic acid.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of docosanoic acid and other very-long-chain fatty acids in complex biological matrices. The detailed LC-MS/MS and GC-MS protocols provided in these application notes offer robust and reliable methods for researchers in lipidomics, clinical diagnostics, and drug development. The use of such stable isotope-labeled standards is crucial for generating high-quality data and advancing our understanding of the roles of fatty acids in health and disease.
References
- 1. lcms.cz [lcms.cz]
- 2. schebb-web.de [schebb-web.de]
- 3. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. microbenotes.com [microbenotes.com]
- 6. byjus.com [byjus.com]
Application Notes and Protocols for Docosanoic Acid-d4-1 in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Docosanoic acid-d4-1 as an internal standard for the accurate quantification of fatty acids in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in lipidomics and related research areas.
Introduction to this compound as an Internal Standard
Docosanoic acid (also known as behenic acid) is a C22:0 saturated very-long-chain fatty acid (VLCFA). Its deuterated analogue, this compound, serves as an ideal internal standard for LC-MS-based lipidomics. The incorporation of four deuterium (B1214612) atoms results in a mass shift of +4 Da compared to the endogenous analyte, allowing for its clear distinction by the mass spectrometer. Since this compound is chemically identical to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization effects and potential sample losses during preparation. This allows for reliable correction of experimental variability, leading to highly accurate and precise quantification of docosanoic acid and other fatty acids.
Applications in Research and Drug Development
The quantitative analysis of fatty acids is crucial in understanding various physiological and pathological processes. This compound is particularly valuable in:
-
Metabolic Disease Research: Studying alterations in fatty acid profiles associated with diabetes, obesity, and metabolic syndrome.
-
Cardiovascular Disease Research: Investigating the role of saturated fatty acids in cardiovascular health and disease.
-
Neurological Disorders: Peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), are characterized by the accumulation of VLCFAs, making the accurate measurement of docosanoic acid a key diagnostic and research parameter.[1]
-
Oncology: Profiling changes in fatty acid metabolism in cancer cells and tissues.
-
Drug Development: Assessing the impact of therapeutic interventions on lipid metabolism and identifying potential biomarkers.[2]
Quantitative Data Presentation
The following table represents typical quantitative data that can be obtained from a targeted LC-MS/MS analysis of non-esterified fatty acids (NEFAs) in human plasma using this compound as an internal standard. Concentrations are presented for a healthy control group and a hypothetical patient group with a metabolic disorder.
| Fatty Acid | Common Name | Healthy Control (µM) | Metabolic Disorder (µM) | % Change |
| C14:0 | Myristic acid | 15.5 ± 3.2 | 25.8 ± 5.1 | +66.5% |
| C16:0 | Palmitic acid | 150.2 ± 25.7 | 280.4 ± 45.9 | +86.7% |
| C16:1 | Palmitoleic acid | 12.3 ± 2.9 | 22.1 ± 4.5 | +79.7% |
| C18:0 | Stearic acid | 85.6 ± 14.3 | 145.2 ± 22.8 | +69.6% |
| C18:1 | Oleic acid | 250.1 ± 42.5 | 410.7 ± 65.3 | +64.2% |
| C18:2 | Linoleic acid | 300.5 ± 51.1 | 250.3 ± 40.2 | -16.7% |
| C20:4 | Arachidonic acid | 180.3 ± 30.6 | 210.9 ± 35.8 | +17.0% |
| C22:0 | Docosanoic acid | 50.7 ± 8.6 | 95.4 ± 15.3 | +88.2% |
| C24:0 | Lignoceric acid | 45.2 ± 7.7 | 88.1 ± 14.1 | +94.9% |
| C26:0 | Cerotic acid | 0.5 ± 0.1 | 1.5 ± 0.3 | +200.0% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol for Total Fatty Acid Analysis from Human Plasma
This protocol describes the hydrolysis of esterified fatty acids and subsequent extraction for quantification of the total fatty acid pool.
Materials:
-
Human plasma (EDTA-anticoagulated)
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Acetyl Chloride
-
Chloroform (LC-MS grade)
-
Ultrapure water
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Heating block
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. In a glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard solution to each plasma sample.
-
Hydrolysis (Acid Methanolysis):
-
Add 1 mL of a freshly prepared solution of 2% (v/v) acetyl chloride in methanol.
-
Vortex thoroughly for 30 seconds.
-
Incubate at 80°C for 1 hour in a heating block to hydrolyze fatty acid esters.
-
-
Extraction:
-
Cool the samples to room temperature.
-
Add 1 mL of hexane and vortex for 1 minute.
-
Add 0.5 mL of ultrapure water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (if this derivatization is chosen) or free fatty acids to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) for LC-MS analysis.
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., Gas Temperature: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).
-
MRM Transitions: The precursor ion for fatty acids in negative mode is [M-H]⁻. The product ions can vary, and should be optimized for each analyte. Below are example transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristic acid (C14:0) | 227.2 | 227.2 | 10 |
| Palmitic acid (C16:0) | 255.2 | 255.2 | 10 |
| Stearic acid (C18:0) | 283.3 | 283.3 | 10 |
| Docosanoic acid (C22:0) | 339.3 | 339.3 | 10 |
| Docosanoic acid-d4 | 343.3 | 343.3 | 10 |
| Lignoceric acid (C24:0) | 367.3 | 367.3 | 10 |
| Cerotic acid (C26:0) | 395.4 | 395.4 | 10 |
Note: For saturated fatty acids, monitoring the precursor ion as the product ion is a common practice due to limited fragmentation under typical collision energies. Optimization of collision energy is still recommended.
Visualizations
Experimental Workflow for Fatty Acid Profiling
The following diagram illustrates the key steps in a typical lipidomics workflow for the quantification of fatty acids from biological samples using an internal standard.
Caption: Experimental workflow for fatty acid quantification.
Logical Relationship of Internal Standard Correction
This diagram illustrates the principle of using an internal standard to correct for experimental variability.
Caption: Principle of internal standard-based quantification.
References
Quantitative Lipidomics: Application of Docosanoic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a critical discipline for understanding the complex roles of lipids in cellular biology, disease pathogenesis, and as therapeutic targets. Accurate and precise quantification of lipid species is paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipidomics. Docosanoic acid-d4 (Behenic acid-d4), a deuterated form of the C22:0 very-long-chain saturated fatty acid, serves as an ideal internal standard for the quantification of a range of fatty acids and other lipid classes. Its chemical similarity to endogenous lipids ensures comparable extraction efficiency and ionization response, while its mass shift allows for clear differentiation from the analytes of interest, thereby correcting for variability during sample preparation and analysis.[1][2]
This document provides detailed application notes and protocols for the use of Docosanoic acid-d4 as an internal standard in quantitative lipidomics workflows, targeting researchers, scientists, and drug development professionals.
Applications
Docosanoic acid-d4 is primarily utilized as an internal standard in targeted and untargeted lipidomics studies for the quantification of:
-
Very-Long-Chain Fatty Acids (VLCFAs): Essential for the accurate measurement of endogenous levels of docosanoic acid (C22:0) and other VLCFAs, which are implicated in various metabolic and genetic disorders.
-
Free Fatty Acids: Can be used as a representative internal standard for the quantification of a broad range of saturated and unsaturated free fatty acids in biological matrices.
-
Complex Lipids: After hydrolysis, the fatty acid moiety can be quantified, allowing Docosanoic acid-d4 to be used for the indirect quantification of lipid classes such as glycerolipids, phospholipids, and sphingolipids.
Experimental Protocols
The following protocols outline a typical workflow for the quantitative analysis of fatty acids in plasma using Docosanoic acid-d4 as an internal standard. These protocols can be adapted for other biological matrices such as tissues, cells, and media.
Lipid Extraction from Plasma
This protocol is designed for the extraction of total lipids from a 100 µL plasma sample.
Materials:
-
Plasma samples
-
Docosanoic acid-d4 internal standard (IS) solution (e.g., 10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Centrifuge capable of operating at 4°C and >2000 x g
-
Nitrogen evaporator
-
Acetonitrile:Isopropanol (1:1, v/v) for reconstitution
Procedure:
-
Thaw plasma samples on ice.
-
In a clean glass tube, add 100 µL of plasma.
-
Add a known amount of Docosanoic acid-d4 internal standard solution (e.g., 10 µL of 10 µg/mL solution) to the plasma.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 15 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general LC-MS/MS method for the analysis of fatty acids. Instrument parameters should be optimized for the specific instrument and analytes of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating fatty acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for fatty acid analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the target fatty acids and the Docosanoic acid-d4 internal standard. Representative MRM transitions are provided in the data table below.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables summarize representative quantitative data and MRM transitions for a selection of fatty acids using Docosanoic acid-d4 as an internal standard.
Table 1: Representative MRM Transitions for Selected Fatty Acids and Docosanoic Acid-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitic Acid (C16:0) | 255.2 | 255.2 | 10 |
| Stearic Acid (C18:0) | 283.3 | 283.3 | 10 |
| Oleic Acid (C18:1) | 281.3 | 281.3 | 10 |
| Linoleic Acid (C18:2) | 279.2 | 279.2 | 10 |
| Arachidonic Acid (C20:4) | 303.2 | 303.2 | 10 |
| Docosanoic Acid (C22:0) | 341.3 | 341.3 | 10 |
| Docosanoic Acid-d4 (IS) | 345.3 | 345.3 | 10 |
Table 2: Example Quantitative Data for Fatty Acid Analysis in Human Plasma
| Fatty Acid | Concentration in Control Plasma (µM) (Mean ± SD, n=5) | Concentration in Disease Plasma (µM) (Mean ± SD, n=5) | p-value |
| Palmitic Acid (C16:0) | 250.5 ± 25.1 | 355.2 ± 30.8 | <0.01 |
| Stearic Acid (C18:0) | 150.2 ± 15.3 | 210.7 ± 22.1 | <0.05 |
| Oleic Acid (C18:1) | 300.8 ± 32.4 | 425.1 ± 45.6 | <0.01 |
| Linoleic Acid (C18:2) | 450.6 ± 50.1 | 380.9 ± 42.3 | <0.05 |
| Arachidonic Acid (C20:4) | 120.3 ± 12.5 | 185.4 ± 20.1 | <0.01 |
| Docosanoic Acid (C22:0) | 15.1 ± 1.8 | 25.6 ± 3.1 | <0.01 |
Data are for illustrative purposes only and will vary depending on the sample type and experimental conditions.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative lipidomics.
Signaling Pathway of Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) like docosanoic acid are not major direct signaling molecules themselves but serve as crucial precursors for various complex lipids that have significant roles in cellular structure and signaling. They are essential components of sphingolipids and glycerophospholipids, which are integral to membrane domains and can be metabolized to generate signaling molecules.
Caption: Role of VLCFAs in cellular structure and signaling.
References
Protocol for the Preparation of Docosanoic Acid-d4 Stock Solution
Application Notes
Introduction
Docosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid. Its deuterated analog, Docosanoic acid-d4, serves as an ideal internal standard for quantitative analysis of fatty acids and other related lipids by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The use of a stable isotope-labeled internal standard like Docosanoic acid-d4 is crucial for accurate quantification as it closely mimics the analyte of interest during sample preparation, extraction, and ionization, thus correcting for variability in these steps.
Principle of Use as an Internal Standard
In quantitative mass spectrometry, a known amount of the internal standard is added to both the calibration standards and the unknown samples. The ratio of the signal from the analyte to the signal from the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This method improves the accuracy and precision of the measurement by compensating for variations in sample handling and instrument response.
Applications
Docosanoic acid-d4 is primarily utilized in lipidomics and metabolic research. It is a valuable tool for the accurate quantification of docosanoic acid and other long-chain fatty acids in various biological matrices such as plasma, serum, tissues, and cell cultures.
Quantitative Data Summary
The following table summarizes the key quantitative information for Docosanoic acid-d4:
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₄₀D₄O₂ | MedChemExpress |
| Molecular Weight | 344.61 g/mol | MedChemExpress |
| Solubility in Ethanol (B145695) | Soluble | ChemicalBook |
| Solubility in Methanol | Soluble (especially when heated) | ChemicalBook |
| Solubility in Chloroform | Soluble | ChemicalBook |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | MedChemExpress |
| Recommended Storage (Solid) | -20°C for up to 3 years | MedChemExpress |
| Recommended Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | MedChemExpress,[1] |
| Typical Stock Solution Concentration | 1 mg/mL | General Practice |
| Typical Working Concentration (as IS) | ~0.2 µM | Journal of Lipid Research |
Experimental Protocol: Preparation of 1 mg/mL Docosanoic Acid-d4 Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of Docosanoic acid-d4 in ethanol.
Materials and Equipment
-
Docosanoic acid-d4 (solid powder)
-
Ethanol (200 proof, anhydrous)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Glass vials with PTFE-lined caps
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle Docosanoic acid-d4 in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for Docosanoic acid-d4 for complete safety and handling information.[2]
Procedure
-
Equilibration: Allow the vial containing the solid Docosanoic acid-d4 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Docosanoic acid-d4 using an analytical balance. For a 1 mg/mL stock solution, you would weigh 1 mg of the solid.
-
Dissolution:
-
Quantitatively transfer the weighed Docosanoic acid-d4 to a clean, dry glass vial.
-
Add a small volume of ethanol to the vial.
-
Vortex the mixture for 1-2 minutes to aid dissolution. Gentle warming or sonication can be used to ensure complete dissolution.
-
-
Volume Adjustment:
-
Once the solid is completely dissolved, quantitatively transfer the solution to a Class A volumetric flask of the desired final volume (e.g., a 1 mL flask for a 1 mg/mL solution from 1 mg of solid).
-
Rinse the initial vial with a small amount of ethanol and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Carefully add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing Docosanoic acid-d4 stock and working solutions.
References
Application Notes and Protocols: Docosanoic Acid-d4 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid (VLCFA) that plays a role in various biological processes and is associated with several metabolic diseases. Accurate quantification of docosanoic acid in biological matrices is crucial for understanding its physiological and pathological roles. In metabolomics, particularly in lipidomics, stable isotope dilution mass spectrometry is the gold standard for precise and accurate quantification of endogenous metabolites. This application note details the use of docosanoic acid-d4 as an internal standard for the quantification of docosanoic acid and other fatty acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Docosanoic acid-d4 is a deuterated form of docosanoic acid, making it an ideal internal standard as it shares identical chemical and physical properties with the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The use of a stable isotope-labeled internal standard corrects for variability during sample preparation, extraction, and analysis, leading to highly reliable quantitative data.
Applications of Docosanoic Acid-d4 in Metabolomics
Docosanoic acid-d4 serves several key functions in metabolomics research:
-
Internal Standard for Accurate Quantification: Its primary role is as an internal standard for the precise measurement of docosanoic acid levels in various biological samples, including plasma, serum, tissues, and cells.[1]
-
Lipidomics Research: As a tool in lipidomics, it aids in the comprehensive analysis of fatty acid profiles, helping to elucidate the dynamics of lipid metabolism.[2]
-
Biomarker Discovery and Validation: Accurate quantification of docosanoic acid is important in studies investigating its role as a potential biomarker for diseases such as chronic kidney disease and X-linked adrenoleukodystrophy.
-
Drug Development: In pharmaceutical research, it can be used to assess the impact of drug candidates on fatty acid metabolism.
Experimental Protocols
A robust and validated LC-MS/MS method is essential for the reliable quantification of fatty acids. The following protocol provides a comprehensive workflow for the analysis of docosanoic acid in human plasma using docosanoic acid-d4 as an internal standard.
Materials and Reagents
-
Docosanoic Acid (Endogenous Analyte)
-
Docosanoic Acid-d4 (Internal Standard, e.g., Docosanoic acid (12,12,13,13-D₄))[2]
-
LC-MS grade methanol, acetonitrile (B52724), isopropanol (B130326), and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (or other biological matrix)
-
Solvents for lipid extraction (e.g., chloroform, hexane)
Sample Preparation: Lipid Extraction from Plasma
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of docosanoic acid-d4 solution (e.g., 10 µg/mL in methanol) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 400 µL of ice-cold isopropanol to precipitate proteins.
-
Vortex for 20 seconds and incubate at -20°C for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant containing the lipid extract to a new tube.[3]
-
Alternatively, a liquid-liquid extraction using a modified Folch method (chloroform:methanol) can be employed for a more comprehensive lipid extraction.[4]
-
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 2 mM ammonium acetate).[3]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 2 mM ammonium acetate |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Source Temp. | 300°C |
| Capillary Voltage | 3.0 kV |
| Nebulizing Gas | Nitrogen at 3 L/min |
| Drying Gas | Nitrogen at 10 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Docosanoic Acid | 339.3 | 339.3 (or specific fragment) | 10-20 |
| Docosanoic Acid-d4 | 343.3 | 343.3 (or specific fragment) | 10-20 |
Note: The specific product ions and collision energies should be optimized for the instrument in use. For saturated fatty acids, the precursor ion is often monitored as the product ion in SIM-like MRM due to limited fragmentation.
Data Presentation
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
| Calibration Point | Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 0.012 |
| 2 | 0.5 | 0.058 |
| 3 | 1.0 | 0.115 |
| 4 | 5.0 | 0.592 |
| 5 | 10.0 | 1.180 |
| 6 | 25.0 | 2.950 |
| 7 | 50.0 | 5.890 |
| Linearity (R²) | >0.99 |
Method Validation Data
Method validation is crucial to ensure the reliability of the quantitative data. Key validation parameters are summarized below. These are representative values and should be established for each specific assay.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Monitored and compensated by the internal standard |
Data adapted from typical fatty acid quantification assays.[5][6]
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Docosanoic acid (12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10503-0.25 [isotope.com]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Docosanoic Acid in Biological Samples Using Docosanoic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid implicated in various physiological and pathological processes. Accurate quantification of docosanoic acid in biological matrices is crucial for lipidomic research, biomarker discovery, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as docosanoic acid-d4, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.[1][2][3] This application note provides a detailed protocol for the spiking of docosanoic acid-d4 into biological samples, subsequent sample preparation, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Product Specifications: Docosanoic Acid-d4
| Property | Specification |
| Synonyms | Behenic acid-d4 |
| Formula | C₂₂H₄₀D₄O₂ |
| Molecular Weight | 344.61 g/mol [4] |
| Purity | ≥98% |
| Storage | Room temperature, protected from light and moisture.[4] |
| Applications | Lipidomics, Metabolism, Metabolomics[4] |
Experimental Protocols
Materials and Reagents
-
Docosanoic Acid (Native Standard)
-
Docosanoic Acid-d4 (Internal Standard)
-
LC-MS Grade Methanol (B129727), Acetonitrile, Isopropanol, and Water
-
Formic Acid
-
Ammonium Acetate
-
Chloroform
-
Hexane
-
Biological Matrix (e.g., human plasma, tissue homogenate)
Preparation of Standard and Internal Standard Stock Solutions
-
Docosanoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of docosanoic acid and dissolve it in 10 mL of methanol.
-
Docosanoic Acid-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of docosanoic acid-d4 and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the docosanoic acid stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Working Internal Standard Solution (100 ng/mL): Dilute the docosanoic acid-d4 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Spiking and Extraction from Human Plasma
This protocol describes a liquid-liquid extraction (LLE) method, a common and effective technique for lipid extraction.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the 100 ng/mL docosanoic acid-d4 working internal standard solution to each plasma sample, calibration standard, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation and Lysis: Add 400 µL of ice-cold methanol to each tube. Vortex vigorously for 30 seconds to precipitate proteins and lyse cells.
-
Lipid Extraction: Add 800 µL of methyl-tert-butyl ether (MTBE) to each tube. Vortex for 10 minutes at 4°C.
-
Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic layer (approximately 750 µL) and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:isopropanol with 0.1% formic acid). Vortex and transfer to an LC-MS vial.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-18 min: 100% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Docosanoic Acid: Precursor Ion (m/z) 339.3 → Product Ion (m/z) 339.3 (or a suitable fragment)
-
Docosanoic Acid-d4: Precursor Ion (m/z) 343.3 → Product Ion (m/z) 343.3 (or a suitable fragment)
-
Method Validation Data (Representative)
The following tables summarize typical performance data for the quantification of docosanoic acid using docosanoic acid-d4 as an internal standard. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Docosanoic Acid | 1 - 1000 | y = 0.0123x + 0.0045 | > 0.995 |
Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Docosanoic Acid | Human Plasma | 85 - 105 | 90 - 110 |
| Rat Liver Homogenate | 80 - 100 | 85 - 115 |
Recovery is calculated as the peak area of the analyte spiked before extraction divided by the peak area of the analyte spiked after extraction. A stable isotope-labeled internal standard is essential for correcting interindividual variability in recovery.[3]
Matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution.[2]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for docosanoic acid analysis.
Caption: Docosanoic acid metabolic pathway.
Discussion
The protocol outlined in this application note provides a robust and reliable method for the quantification of docosanoic acid in biological samples. The use of docosanoic acid-d4 as an internal standard is critical for achieving accurate and precise results by correcting for variability introduced during sample processing and analysis. The described liquid-liquid extraction procedure is effective in isolating fatty acids from complex matrices like plasma. The LC-MS/MS method offers high sensitivity and selectivity for the detection of docosanoic acid and its deuterated analog.
Docosanoic acid can undergo omega-oxidation, a metabolic pathway that occurs in the endoplasmic reticulum.[5][6] This pathway involves the hydroxylation of the terminal methyl group, followed by successive oxidations to form a dicarboxylic acid.[5][7] Understanding this pathway is important for interpreting the biological role of docosanoic acid and its metabolites.
Conclusion
This application note provides a comprehensive guide for researchers utilizing docosanoic acid-d4 for the quantitative analysis of docosanoic acid in biological samples. The detailed protocols, representative data, and pathway information will aid in the successful implementation of this methodology in lipidomic and metabolomic studies.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. microbenotes.com [microbenotes.com]
- 6. byjus.com [byjus.com]
- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
Application Notes and Protocols for the Derivatization of Docosanoic Acid-d4-1 for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of docosanoic acid-d4-1 (behenic acid-d4-1) for quantitative analysis by Gas Chromatography (GC), primarily coupled with Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is a robust method for accurate quantification in complex biological matrices by correcting for sample loss during preparation and analysis.[1][2]
Introduction
Docosanoic acid, a very-long-chain saturated fatty acid, exhibits low volatility and high polarity, making its direct analysis by GC challenging.[1] Derivatization is a necessary step to convert the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative, enabling sharp chromatographic peaks and sensitive detection.[1][3] The two most common derivatization techniques for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1]
This guide details protocols for both methods and provides expected quantitative data and visualizations to aid researchers in implementing these techniques.
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of derivatized docosanoic acid. Retention times and mass-to-charge ratios (m/z) are representative and may vary based on the specific instrument, column, and analytical conditions.
Table 1: Representative GC-MS Data for this compound Methyl Ester
| Parameter | Value | Reference |
| Derivative | Methyl docosanoate-d4 | |
| Typical Retention Time (min) | 24.0 - 25.0 | [4] |
| Molecular Ion [M]+ (m/z) | 358.6 | Calculated |
| Key Fragment Ions (m/z) | 327 (M-31), 87, 74 | [5] |
| Quantification Ion (m/z) | 358.6 or 327 | |
| Qualifier Ions (m/z) | 87, 74 | [5] |
Table 2: Representative GC-MS Data for this compound TMS Ester
| Parameter | Value | Reference |
| Derivative | This compound, trimethylsilyl ester | |
| Typical Retention Time (min) | ~23.0 - 24.0 | Relative to FAME |
| Molecular Ion [M]+ (m/z) | 416.8 | Calculated |
| Key Fragment Ions (m/z) | 401 (M-15), 117, 73 | [6][7] |
| Quantification Ion (m/z) | 401 | |
| Qualifier Ions (m/z) | 117, 73 | [6][7] |
Experimental Protocols
Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This is a widely used method for preparing FAMEs from free fatty acids.
Materials and Reagents:
-
This compound standard
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Conical reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample containing docosanoic acid into a reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Derivatization Reaction:
-
Add 200 µL of 14% BF3-Methanol to the dried sample.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of saturated NaCl solution and 600 µL of hexane.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA
Silylation is a rapid and effective method for derivatizing compounds with active hydrogens.
Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Conical reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. Evaporate any solvent under a gentle stream of nitrogen.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the dried sample.
-
Derivatization Reaction:
-
Add 50 µL of pyridine (or another suitable solvent) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS system.
-
GC-MS Analysis Conditions
Table 3: Typical GC-MS Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or similar |
| Mass Spectrometer | Agilent 5973 or similar (EI mode) |
| GC Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temp 150°C, hold for 2 min; ramp at 10°C/min to 300°C, hold for 10 min |
| MS Transfer Line Temp. | 280°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-500 |
Visualizations
Caption: Workflow for FAME derivatization of Docosanoic Acid.
Caption: Workflow for TMS derivatization of Docosanoic Acid.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. jianhaidulab.com [jianhaidulab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Behenic acid, TMS derivative [webbook.nist.gov]
Application Note: Quantification of Fatty Acids in Human Plasma Using Docosanoic Acid-d4 as an Internal Standard
Introduction
The accurate quantification of fatty acids in plasma is crucial for understanding physiological and pathophysiological processes, including metabolic disorders, cardiovascular diseases, and nutritional status. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they effectively compensate for variations in sample preparation and instrument response.[1][2] Docosanoic acid-d4 (C22:0-d4), a deuterated form of a very-long-chain saturated fatty acid, serves as an excellent internal standard for the quantification of a wide range of fatty acids in plasma, particularly for long-chain and very-long-chain species. Its chemical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
This application note provides detailed protocols for the quantification of total and free fatty acids in human plasma using docosanoic acid-d4 as an internal standard, with methods for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
Two primary analytical platforms are detailed for the quantification of plasma fatty acids using docosanoic acid-d4:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for fatty acid analysis. It requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) or other derivatives. The use of pentafluorobenzyl (PFB) bromide as a derivatizing agent significantly enhances sensitivity in negative chemical ionization (NCI) mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach offers the significant advantage of analyzing fatty acids in their native form, thus avoiding the need for derivatization. This simplifies sample preparation and reduces the potential for analytical variability. LC-MS/MS methods are highly sensitive and specific, particularly when using multiple reaction monitoring (MRM).[3]
Data Presentation
The following tables summarize representative validation data for the quantification of fatty acids in plasma using deuterated internal standards. While specific performance data for docosanoic acid-d4-1 is not available in a consolidated format in the reviewed literature, this data from methods utilizing other deuterated fatty acid internal standards illustrates the expected performance.
Table 1: Representative Performance of GC-MS Method for Fatty Acid Quantification in Plasma
| Parameter | Saturated Fatty Acids (e.g., C16:0, C18:0) | Monounsaturated Fatty Acids (e.g., C18:1) | Polyunsaturated Fatty Acids (e.g., C20:4, C22:6) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Recovery (%) | 85 - 110 | 85 - 110 | 80 - 115 |
| Intra-assay Precision (%CV) | < 10 | < 15 | < 15 |
| Inter-assay Precision (%CV) | < 15 | < 20 | < 20 |
| Limit of Quantification (LOQ) | 0.1 - 1 µM | 0.1 - 1 µM | 0.05 - 0.5 µM |
Data compiled from representative methods in the literature.
Table 2: Representative Performance of LC-MS/MS Method for Fatty Acid Quantification in Plasma
| Parameter | Saturated Fatty Acids (e.g., C16:0, C18:0) | Monounsaturated Fatty Acids (e.g., C18:1) | Polyunsaturated Fatty Acids (e.g., C20:4, C22:6) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 |
| Recovery (%) | 90 - 105 | 90 - 105 | 85 - 110 |
| Intra-assay Precision (%CV) | < 5 | < 10 | < 10 |
| Inter-assay Precision (%CV) | < 10 | < 15 | < 15 |
| Limit of Quantification (LOQ) | 1 - 10 nM | 1 - 10 nM | 0.5 - 5 nM |
Data compiled from representative methods in the literature.[3]
Experimental Protocols
Protocol 1: GC-MS Quantification of Total Fatty Acids in Plasma
This protocol involves hydrolysis of esterified fatty acids, extraction, derivatization to PFB esters, and analysis by GC-MS.
Materials:
-
Human plasma
-
Docosanoic acid-d4 (in ethanol)
-
Methanol
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH)
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Iso-octane
-
Deionized water
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-FFAP)
Procedure:
-
Sample Preparation:
-
To a glass tube, add 100 µL of human plasma.
-
Add a known amount of docosanoic acid-d4 internal standard solution.
-
Add 1 mL of 0.5 M methanolic KOH.
-
Cap the tube tightly and vortex.
-
Incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.
-
Cool the sample to room temperature.
-
-
Extraction:
-
Acidify the sample by adding 200 µL of 6 M HCl.
-
Add 2 mL of hexane, vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the extracts.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a freshly prepared solution of 1% PFBBr and 1% DIPEA in acetonitrile.
-
Cap the tube and incubate at room temperature for 20 minutes.
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
-
Final Sample Preparation and GC-MS Analysis:
-
Reconstitute the dried residue in 100 µL of iso-octane.
-
Inject 1-2 µL onto the GC-MS system.
-
Analyze using a suitable temperature program and selected ion monitoring (SIM) or full scan mode. Monitor the characteristic ions for the PFB derivatives of the fatty acids and docosanoic acid-d4.
-
Protocol 2: LC-MS/MS Quantification of Free Fatty Acids in Plasma
This protocol allows for the direct analysis of free fatty acids without derivatization.
Materials:
-
Human plasma
-
Docosanoic acid-d4 (in methanol)
-
Acetonitrile
-
Isopropanol
-
Formic acid or Ammonium acetate
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
To a microcentrifuge tube, add 50 µL of human plasma.
-
Add a known amount of docosanoic acid-d4 internal standard solution.
-
-
Protein Precipitation and Extraction:
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
LC-MS/MS Analysis:
-
Directly inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid).
-
Detect the fatty acids using electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) for specific precursor-product ion transitions for each fatty acid and docosanoic acid-d4.
-
Visualization of Workflows and Pathways
Caption: GC-MS workflow for total fatty acid quantification.
Caption: LC-MS/MS workflow for free fatty acid quantification.
Caption: Simplified overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.
References
Application Notes and Protocols for Docosanoic Acid-d4-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanoic acid-d4-1, also known as Behenic acid-d4, is a stable isotope-labeled form of docosanoic acid, a C22:0 very-long-chain saturated fatty acid (VLCFA). Its deuteration makes it an invaluable tool in mass spectrometry-based lipidomics. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, focusing on its primary roles as an internal standard for quantitative lipid analysis and as a tracer for metabolic labeling studies.
Applications of this compound in Cell Culture
Internal Standard for Accurate Quantification of Fatty Acids
The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) for the analysis of fatty acids and other lipids from cultured cells. Due to its structural similarity to endogenous docosanoic acid and other long-chain fatty acids, it co-elutes and ionizes similarly, effectively correcting for variations in sample preparation, extraction efficiency, and instrument response.[1][2][3]
Key Advantages:
-
Accuracy and Precision: Mitigates variability introduced during sample handling, leading to more reliable quantification.[1]
-
Correction for Matrix Effects: Helps to normalize for the enhancement or suppression of ionization caused by other molecules in the sample matrix.
-
Versatility: Can be used for the quantification of a range of fatty acids in various cell types and culture conditions.
Metabolic Labeling and Flux Analysis
This compound can be used as a tracer to study the metabolic fate of docosanoic acid in cultured cells. By introducing the labeled fatty acid into the cell culture medium, researchers can track its uptake, incorporation into complex lipids (e.g., phospholipids, triglycerides), and its catabolism through pathways like peroxisomal β-oxidation.[4]
Key Insights from Metabolic Labeling:
-
Fatty Acid Uptake and Trafficking: Elucidate the mechanisms of VLCFA transport and intracellular distribution.
-
Lipid Synthesis and Remodeling: Trace the incorporation of docosanoic acid into various lipid species, providing insights into lipid metabolism and signaling.
-
Metabolic Pathways: Investigate the breakdown of docosanoic acid, primarily through peroxisomal β-oxidation.[4]
Experimental Protocols
Protocol 1: Quantification of Endogenous Fatty Acids using this compound as an Internal Standard
This protocol details the use of this compound for the quantification of free fatty acids in cultured mammalian cells using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (Behenic acid-d3 or d4)
-
Cultured mammalian cells (e.g., ~0.5-2 million cells per sample)[1]
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade)[1]
-
Iso-octane (HPLC grade)[1]
-
Hydrochloric acid (HCl)[1]
-
Pentafluorobenzyl bromide (PFB-Br) derivatizing agent[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard Stock Solution: Prepare a 10 µg/mL stock solution of this compound in ethanol (B145695).
-
Calibration Curve Standards: Prepare a series of standards containing known concentrations of unlabeled docosanoic acid and other fatty acids of interest.
Experimental Workflow:
Caption: Workflow for fatty acid quantification using an internal standard.
Procedure:
-
Cell Harvesting:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization. For adherent cells, scraping is preferred to avoid lipid alterations.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant. A cell count should be performed for normalization.[1]
-
-
Internal Standard Spiking and Lipid Extraction:
-
To the cell pellet, add a known amount of the this compound internal standard working solution (e.g., 25 ng).[1]
-
Lyse the cells by adding two volumes of methanol and vortexing.
-
Acidify the mixture to a final concentration of 25 mM with HCl.[1]
-
Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[1]
-
Transfer the upper organic layer to a new glass tube.
-
Repeat the iso-octane extraction and pool the organic phases.
-
-
Derivatization:
-
GC-MS Analysis:
-
Reconstitute the dried, derivatized sample in a suitable volume of iso-octane (e.g., 50 µL).
-
Inject 1 µL into the GC-MS system.
-
Analyze the samples along with a calibration curve prepared with known concentrations of the unlabeled fatty acid standards and a constant concentration of the this compound internal standard.
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous analyte to the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of the endogenous fatty acids in the samples from the calibration curve.
Quantitative Data Summary (Example):
| Analyte | Endogenous Concentration (ng/10^6 cells) | % Recovery (with IS) | RSD (%) |
| Palmitic Acid (16:0) | 150.5 | 95.2 | 4.8 |
| Stearic Acid (18:0) | 85.2 | 93.8 | 5.1 |
| Oleic Acid (18:1) | 120.1 | 96.1 | 4.5 |
| Docosanoic Acid (22:0) | 10.3 | 98.5 | 3.2 |
Note: This is example data. Actual values will vary depending on the cell type and experimental conditions.
Protocol 2: Metabolic Labeling of Cultured Cells with this compound
This protocol describes how to label cells with this compound to trace its metabolic fate.
Materials:
-
This compound
-
Cultured mammalian cells
-
Cell culture medium appropriate for the cell line
-
Fatty acid-free bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., Chloroform, Methanol, Water for Folch extraction)[5]
Experimental Workflow:
Caption: Workflow for metabolic labeling with this compound.
Procedure:
-
Preparation of this compound:BSA Complex:
-
Dissolve this compound in a small amount of ethanol.
-
Slowly add the fatty acid solution to a sterile solution of fatty acid-free BSA in serum-free medium while vortexing to create a complex. The final concentration of ethanol should be less than 0.1%.
-
The molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
-
-
Cell Labeling:
-
Plate cells and grow to the desired confluency.
-
Replace the culture medium with fresh medium containing the this compound:BSA complex at the desired final concentration (e.g., 10-50 µM).
-
Incubate the cells for various time points (e.g., 1, 6, 12, 24 hours) to monitor the dynamics of uptake and metabolism.
-
-
Sample Collection and Lipid Extraction:
-
At each time point, harvest the cells as described in Protocol 1.
-
Perform a total lipid extraction using a standard method such as the Folch or Bligh and Dyer procedure.[5] Briefly, add a 2:1 chloroform:methanol mixture to the cell pellet, vortex, and then add water to induce phase separation. The lower organic phase contains the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).
-
Analyze the samples to identify and quantify the deuterated docosanoic acid and its metabolites incorporated into different lipid classes.
-
Data Interpretation:
-
Monitor the disappearance of free this compound from the medium and its appearance within the cells over time.
-
Identify and quantify the deuterated label in various lipid species (e.g., phosphatidylcholine, phosphatidylethanolamine, triglycerides) to understand its incorporation pathways.
-
Look for deuterated catabolites to study its breakdown.
Metabolic Fate and Signaling of Docosanoic Acid
Docosanoic acid is a very-long-chain saturated fatty acid that is metabolized primarily through peroxisomal β-oxidation.[4] This is because the mitochondrial β-oxidation machinery cannot handle fatty acids with chains longer than 20 carbons.
Recent studies have also suggested a role for behenic acid (docosanoic acid) in cellular signaling. For instance, it has been shown to alleviate inflammation and insulin (B600854) resistance in a model of gestational diabetes mellitus by modulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[6]
Caption: Potential signaling pathway modulated by Behenic Acid.
Conclusion
This compound is a powerful tool for researchers in cell biology and drug development. Its use as an internal standard ensures accurate and reproducible quantification of fatty acids, which is crucial for understanding lipid-related diseases. As a metabolic tracer, it provides valuable insights into the complex pathways of fatty acid metabolism and their dysregulation in various pathological states. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in cell culture experiments.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behenic acid alleviates inflammation and insulin resistance in gestational diabetes mellitus by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Docosanoic Acid-d4-1 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Docosanoic acid-d4-1, a stable isotope-labeled very-long-chain fatty acid (VLCFA), as a tracer in metabolic research. This document details the underlying metabolic pathways, experimental protocols for in vitro studies, and data analysis strategies, enabling researchers to investigate VLCFA metabolism, particularly in the context of peroxisomal disorders.
Introduction
Docosanoic acid, also known as behenic acid, is a saturated fatty acid with a 22-carbon chain. Its metabolism is of significant interest in biomedical research due to its primary degradation pathway through peroxisomal β-oxidation. Dysregulation of VLCFA metabolism is implicated in several severe genetic disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy, which are characterized by the accumulation of VLCFAs in plasma and tissues.[1][2]
This compound is a deuterated form of docosanoic acid, which serves as a powerful tool for tracing the metabolic fate of this VLCFA in biological systems. By introducing this labeled compound, researchers can accurately track its uptake, degradation, and incorporation into other lipid species using mass spectrometry-based techniques. This allows for the quantitative analysis of metabolic fluxes and the assessment of peroxisomal β-oxidation activity.[3]
Applications
The primary application of this compound as a tracer is in the quantitative assessment of peroxisomal β-oxidation. This is particularly valuable for:
-
Diagnosing and studying peroxisomal disorders: By measuring the rate of β-oxidation of this compound in patient-derived cells (e.g., fibroblasts), it is possible to identify defects in this metabolic pathway.[1][3]
-
Drug discovery and development: Screening for therapeutic compounds that can enhance or restore peroxisomal β-oxidation activity in disease models.
-
Investigating the fundamental biology of lipid metabolism: Understanding the regulation and interplay of fatty acid metabolic pathways in various cell types and conditions.
Featured Protocol: Measurement of Peroxisomal β-Oxidation in Cultured Fibroblasts
This protocol is adapted from the methodology described by van de Beek et al. (2017) for measuring peroxisomal β-oxidation activity in living cells using a stable isotope-labeled docosanoic acid.[1][3]
Materials
-
This compound (or D3-Docosanoic acid as a close analogue)
-
Cultured human skin fibroblasts (or other relevant cell types)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Phosphate-buffered saline (PBS)
-
Internal standard (e.g., C17:0 or another odd-chain fatty acid)
-
Potassium hydroxide (B78521) (KOH)
-
Sulfuric acid (H₂SO₄)
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Procedure
-
Cell Culture and Tracer Incubation:
-
Plate fibroblasts in 6-well plates and culture until they reach approximately 80-90% confluency.
-
Prepare the this compound tracer solution. A typical concentration for cell culture experiments is in the low micromolar range, complexed to bovine serum albumin (BSA) to facilitate uptake.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh culture medium containing the this compound tracer to each well. Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the tracer.
-
-
Lipid Extraction and Saponification:
-
After incubation, wash the cells twice with PBS and harvest them by trypsinization or scraping.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in methanol and add the internal standard.
-
Add potassium hydroxide to the cell suspension and heat at 100°C for 1 hour to saponify the lipids (release fatty acids from complex lipids).
-
-
Fatty Acid Methylation:
-
After cooling, acidify the mixture with sulfuric acid.
-
Add methanol and heat at 100°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs). This derivatization step is necessary for GC-MS analysis.
-
-
Extraction of FAMEs:
-
Add hexane to the cooled mixture and vortex thoroughly to extract the FAMEs into the organic phase.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.
-
-
GC-MS Analysis:
-
Reconstitute the dried FAMEs in a small volume of hexane.
-
Inject an aliquot of the sample into the GC-MS system.
-
The GC will separate the different FAMEs based on their volatility and interaction with the column.
-
The mass spectrometer will detect and quantify the different FAMEs, including the deuterated tracer and its metabolic products. The primary product of peroxisomal β-oxidation of C22:0 is C16:0.[1]
-
Data Analysis and Interpretation
The activity of peroxisomal β-oxidation is determined by calculating the ratio of the product (labeled C16:0, in this case, d4-C16:0) to the substrate (this compound).[1] A lower product-to-substrate ratio in patient cells compared to healthy control cells indicates a defect in peroxisomal β-oxidation.
Quantitative Data Summary
The following table summarizes representative data from a study using a deuterated docosanoic acid tracer to assess peroxisomal β-oxidation in fibroblasts from healthy controls and patients with peroxisomal biogenesis disorders (PBD), a severe form of Zellweger syndrome.
| Cell Line | Peroxisomal β-Oxidation Activity (d3-C16:0 / d3-C22:0 ratio) | De novo d3-C26:0 Synthesis (nmol/mg protein) |
| Control | 0.15 ± 0.03 | 0.05 ± 0.02 |
| PBD Patient | 0.02 ± 0.01 | 0.25 ± 0.05 |
Data are presented as mean ± standard deviation. Data is illustrative and based on findings from van de Beek et al. (2017).[1]
This data clearly demonstrates a significantly reduced peroxisomal β-oxidation activity and a corresponding accumulation of the elongated fatty acid (C26:0) in the patient cells, which is characteristic of peroxisomal disorders.
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of Docosanoic Acid
The following diagram illustrates the key steps in the peroxisomal β-oxidation of docosanoic acid.
Peroxisomal β-oxidation of this compound.
Experimental Workflow
This diagram outlines the major steps in a typical metabolic tracing experiment using this compound.
Experimental workflow for metabolic tracing.
References
Troubleshooting & Optimization
Technical Support Center: Docosanoic Acid-d4-1
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting solutions for solubility issues encountered with Docosanoic acid-d4-1 (also known as Behenic acid-d4).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound is a deuterated, long-chain saturated fatty acid.[1][2][3] Its long, 22-carbon aliphatic tail makes it a very hydrophobic molecule, which results in it being practically insoluble in water.[2] Direct dissolution in aqueous media is generally unsuccessful.[1][4]
Q2: I successfully dissolved the compound in an organic solvent, but it precipitated when I diluted it with my aqueous buffer. What happened?
A2: This is a common issue that occurs when the final concentration of this compound in the aqueous buffer exceeds its solubility limit. Even with a co-solvent like DMF, the solubility in a mixed aqueous solution is significantly lower than in the pure organic solvent.[5][6] You likely need to either increase the proportion of the organic co-solvent or decrease the final concentration of the fatty acid.
Q3: My prepared solution appears cloudy or has visible particulates. How can I resolve this?
A3: Cloudiness indicates that the compound is not fully dissolved and may be forming a suspension. To aid dissolution, gentle warming (up to 60°C) and sonication can be effective.[4][7][8] If the solution remains cloudy, you may have exceeded the solubility limit for that specific solvent system. For some in vivo applications, a suspended solution may be acceptable, but it requires thorough mixing before use.[7]
Q4: What is the best organic solvent to prepare a stock solution of this compound?
A4: Based on available data, chloroform (B151607) offers very high solubility (50 mg/mL). Dimethylformamide (DMF) is also a reliable choice, with a solubility of approximately 3 mg/mL, and is frequently recommended for preparing stock solutions that will be further diluted into aqueous buffers.[5][9][10] The ideal solvent depends on the requirements and constraints of your specific downstream application.
Q5: Are there any special handling or storage recommendations for this compound solutions?
A5: this compound is a stable solid.[2][9] When preparing stock solutions, it is good practice to use a solvent that has been purged with an inert gas (like argon or nitrogen) to minimize potential oxidation during long-term storage.[5] Store stock solutions at -20°C or -80°C for stability.[4][7] It is often recommended not to store diluted aqueous solutions for more than one day.[5]
Solubility Data
The solubility of Docosanoic acid and its deuterated forms can vary based on the solvent, temperature, and physical form of the compound. The following table summarizes reported solubility data.
| Solvent | Concentration | Notes |
| Water | < 0.1 - 0.15 mg/mL @ 25°C | Practically Insoluble.[1][2][4][9][10] |
| Dimethylformamide (DMF) | ~3 mg/mL | A common choice for preparing stock solutions.[5][6][9][10] |
| Chloroform | 50 mg/mL | Offers high solubility.[9] |
| Ethanol | ~1 - 2.18 mg/mL @ 25°C | May require sonication and warming to 50°C.[2][8][9][10] |
| Methanol (hot) | Soluble | Quantitative data is not specified, but heating is required.[2][9][10] |
| Hexane | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Insoluble or Slightly Soluble | Generally not recommended as a primary solvent.[8][11][12] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | For preparing buffered aqueous solutions via dilution.[5][6] |
| 50% PEG300 / 50% Saline | ~3.33 mg/mL | Forms a suspended solution that requires sonication.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution in a non-aqueous solvent like DMF or chloroform.
-
Weighing: Accurately weigh the required amount of this compound solid in a suitable vial.
-
Solvent Addition: Add the solvent of choice (e.g., DMF) to the vial to achieve the desired concentration (e.g., 3 mg/mL).
-
Dissolution: Cap the vial and vortex thoroughly. If particulates remain, use a sonicator bath or warm the solution gently (up to 60°C) until the solid is completely dissolved.[4][7]
-
Storage: For long-term storage, it is recommended to purge the vial headspace with an inert gas before capping tightly.[5] Store the stock solution at -20°C or -80°C.[4][7]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol uses the stock solution from Protocol 1 to prepare a diluted, buffered aqueous solution.
-
Prepare Stock: First, prepare a concentrated stock solution in 100% DMF as described in Protocol 1.[5]
-
Dilution: While vortexing the aqueous buffer of choice (e.g., PBS, pH 7.2), slowly add the required volume of the DMF stock solution to the buffer.
-
Final Concentration: Continue to vortex for a few minutes to ensure homogeneity. The final concentration should not exceed the solubility limit in the mixed-solvent system (e.g., approx. 0.5 mg/mL in a 1:1 DMF:PBS solution).[5][6]
-
Usage: Use the freshly prepared aqueous solution promptly, ideally within the same day, as precipitation can occur over time.[5]
Visual Guides
Experimental Workflow for Aqueous Solution Preparation
Caption: Standard workflow for preparing an aqueous solution of this compound.
Troubleshooting Flowchart for Solubility Issues
Caption: A decision tree to troubleshoot common solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Docosanoic acid | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 9. Docosanoic acid | 112-85-6 [chemicalbook.com]
- 10. atamankimya.com [atamankimya.com]
- 11. theclinivex.com [theclinivex.com]
- 12. Docosanoic acid-d43 (docosanoic acid-d4) | Isotope-Labeled Compounds | 29823-26-5 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Docosanoic acid-d4-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Docosanoic acid-d4-1 as an internal standard for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in our experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). In quantitative mass spectrometry, its primary function is to correct for variability throughout the analytical process, including sample preparation, extraction, and instrument response.[1] Since it is chemically almost identical to the endogenous docosanoic acid (the analyte), it experiences similar matrix effects and extraction efficiencies.[2] By adding a known, constant amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS's response is used for accurate and precise quantification.[3]
Q2: What is a good starting concentration for this compound?
A2: A specific, universally optimal concentration for this compound does not exist as it is application-dependent. However, a common practice is to use a concentration that falls within the mid-range of the analyte's calibration curve. Based on validated methods for other long-chain fatty acids, a starting concentration in the range of 0.1 µg/mL to 0.2 µg/mL is a reasonable starting point for method development.[4] For instance, a study on omega 3 and 6 fatty acids used internal standard concentrations of 0.1 µg/mL for DHA-d5 and EPA-d5, and 0.2 µg/mL for LA-d4 and ALA-d14.[4]
Q3: Is derivatization of Docosanoic acid and its internal standard necessary for LC-MS/MS analysis?
A3: While derivatization of fatty acids is a common practice to improve chromatographic separation and ionization efficiency, it is not always necessary for LC-MS/MS analysis, especially with modern, highly sensitive instruments.[4][5] Methods for the analysis of underivatized fatty acids have been successfully developed and validated.[4][6] The decision to derivatize should be based on the required sensitivity of the assay and the performance of the underivatized compound on your LC-MS/MS system.
Q4: How do matrix effects impact the quantification of docosanoic acid, and how does the internal standard help?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[2][7] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible results.[8] A stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and be affected by the same matrix components. This allows the ratio of the analyte to the internal standard to remain constant, thus correcting for the matrix-induced variations and improving the accuracy of quantification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard Response | Inconsistent addition of IS solution to samples. | Ensure precise and consistent pipetting of the IS. Use a calibrated pipette. |
| Degradation of the IS in the sample or during storage. | Verify the stability of this compound under your experimental conditions (e.g., pH, temperature, light exposure). | |
| Matrix effects affecting the IS differently than the analyte (differential matrix effects). | Investigate matrix effects using post-column infusion experiments. Optimize sample preparation to remove interfering components. Ensure co-elution of the analyte and IS. | |
| Poor Signal-to-Noise Ratio for Internal Standard | Concentration of the IS is too low. | Increase the concentration of the IS working solution. Ensure the concentration is well above the limit of detection (LOD). |
| Ionization suppression. | Optimize MS source parameters (e.g., gas flows, temperatures, voltages). Modify the mobile phase composition to enhance ionization. | |
| Internal Standard Signal Overwhelming the Detector | Concentration of the IS is too high. | Dilute the IS working solution. The IS response should be sufficient for good peak shape and reproducibility without causing detector saturation. |
| Analyte and Internal Standard Peaks are Not Co-eluting | Isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. | This is a known phenomenon. While perfect co-elution is ideal, a small, consistent separation may be acceptable if it does not lead to differential matrix effects. Optimize chromatographic conditions (e.g., gradient, column chemistry) to minimize the separation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound.
-
Dissolve it in an appropriate organic solvent (e.g., methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C or -80°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent (e.g., methanol or the initial mobile phase composition) to obtain the desired working concentration.
-
Prepare fresh working solutions regularly and store them at 4°C when not in use.
-
Protocol 2: Optimization of Internal Standard Concentration
-
Prepare a Series of IS Concentrations: Prepare several working solutions of this compound with concentrations bracketing the expected optimal range (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL).
-
Spike into Matrix: Spike a constant volume of each IS working solution into a set of blank biological matrix samples (e.g., plasma, urine).
-
Sample Preparation: Perform your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the spiked samples.
-
LC-MS/MS Analysis: Analyze the extracted samples using your developed LC-MS/MS method.
-
Evaluation:
-
Assess the peak shape, signal-to-noise ratio, and reproducibility of the this compound peak at each concentration.
-
Select the concentration that provides a robust and reproducible signal without causing detector saturation and is well within the linear range of the instrument.
-
The chosen concentration should result in a peak area that is comparable to the analyte's peak area at the mid-point of its calibration curve.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Docosanoic Acid-d4-1 Peak Shape Issues in Chromatography
Welcome to the technical support center for the chromatographic analysis of Docosanoic acid-d4-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common peak shape issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound in reversed-phase chromatography?
A1: Due to its long carbon chain and high hydrophobicity, this compound is prone to several peak shape issues in reversed-phase chromatography. The most frequently observed problems are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy of quantification and the overall quality of the analytical results.
Q2: What causes peak tailing with this compound and how can I fix it?
A2: Peak tailing for this compound, where the latter half of the peak is broader than the front half, is often caused by secondary interactions between the analyte and the stationary phase. Specifically, the carboxylic acid group of docosanoic acid can interact with active silanol (B1196071) groups on the silica-based packing material of the column.[1][2] To mitigate this, consider the following:
-
Mobile Phase Modification: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of the silanol groups and the carboxylic acid, thereby reducing secondary interactions and improving peak symmetry.
-
Column Choice: Employing a highly end-capped C18 or C8 column can minimize the number of available silanol groups for interaction.[1] For highly hydrophobic compounds like docosanoic acid, a C18 column is generally preferred for better retention, though a C8 column might offer faster analysis times.[3][4][5]
-
Sample Overload: Injecting too high a concentration of the analyte can lead to saturation of the stationary phase and result in peak tailing. Diluting the sample or reducing the injection volume can often resolve this issue.
Q3: My this compound peak is showing fronting. What are the likely causes and solutions?
A3: Peak fronting, characterized by a leading edge that is broader than the trailing edge, is less common than tailing but can occur with this compound.[6][7] Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more non-polar) than the initial mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted, fronting peak.[6] It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting.[6][7] Reducing the sample concentration or injection volume is a straightforward solution.
-
Column Collapse: A physical collapse of the column bed at the inlet can lead to peak fronting. This is a more serious issue and often requires column replacement.
Q4: I am observing a split peak for this compound. What does this indicate and how can I troubleshoot it?
A4: A split peak can be indicative of several issues, ranging from sample preparation to instrument problems. For this compound, consider these possibilities:
-
Co-elution: The split peak may actually be two closely eluting compounds. This could be an impurity or an isomer. To investigate this, try altering the mobile phase gradient or temperature to see if the two peaks can be fully resolved.
-
Sample Preparation Issues: Incomplete dissolution of the highly hydrophobic this compound in the sample solvent can lead to the injection of a non-homogenous sample, resulting in a split peak. Ensure the analyte is fully dissolved before injection.
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample band as it enters the column, causing it to split.[8] Back-flushing the column or, if necessary, replacing it can resolve this.
-
Injection Technique: Issues with the autosampler, such as a partially clogged needle, can lead to improper sample injection and peak splitting.
Q5: Does the deuterium (B1214612) labeling in this compound affect its chromatographic behavior?
A5: Yes, the presence of deuterium can have a subtle effect on the chromatographic retention time, a phenomenon known as the chromatographic deuterium isotope effect. In reversed-phase chromatography, deuterated compounds like this compound typically elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker hydrophobic interactions with the stationary phase. While this effect is usually small, it is important to be aware of it, especially when using the deuterated compound as an internal standard for the non-deuterated analyte.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Symptoms:
-
Asymmetry factor (As) or Tailing factor (Tf) is greater than 1.2.
-
The peak has a noticeably extended trailing edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Quantitative Data Summary:
| Parameter | Condition | Asymmetry Factor (As) | Observations |
| Mobile Phase | Acetonitrile/Water | 1.8 | Significant tailing. |
| Acetonitrile/Water with 0.1% Formic Acid | 1.1 | Improved peak symmetry.[9][10] | |
| Column | Standard C18 | 1.7 | Noticeable tailing. |
| End-capped C18 | 1.2 | Reduced tailing. | |
| Sample Load | 10 µg/mL | 1.2 | Symmetrical peak. |
| 50 µg/mL | 1.9 | Overload and tailing observed. |
Guide 2: Addressing Peak Fronting
This guide outlines steps to diagnose and correct peak fronting for this compound.
Symptoms:
-
Asymmetry factor (As) or Tailing factor (Tf) is less than 0.9.
-
The peak has a broad leading edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Quantitative Data Summary:
| Parameter | Condition | Asymmetry Factor (As) | Observations |
| Sample Solvent | 100% Acetonitrile (in 50% ACN mobile phase) | 0.7 | Severe fronting.[6] |
| 50% Acetonitrile (initial mobile phase) | 1.0 | Symmetrical peak. | |
| Injection Volume | 20 µL | 0.8 | Noticeable fronting. |
| 5 µL | 1.1 | Good peak shape. |
Guide 3: Investigating Split Peaks
This guide provides a logical approach to troubleshooting split peaks for this compound.
Symptoms:
-
A single peak appears as two or more distinct peaks or as a peak with a significant shoulder.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
Objective: To improve the peak shape of this compound by optimizing the mobile phase composition.
Methodology:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70-100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample: 10 µg/mL this compound in Acetonitrile/Water (70:30)
-
-
Procedure: a. Prepare three different mobile phase A compositions: i. Water (Control) ii. Water with 0.1% Formic Acid iii. Water with 0.1% Acetic Acid b. Equilibrate the column with the initial mobile phase conditions using the control mobile phase A for at least 15 column volumes. c. Inject the this compound standard and record the chromatogram. d. Repeat steps 2b and 2c for each of the modified mobile phase A compositions. e. Compare the peak asymmetry factor and tailing factor for each run.
Protocol 2: Sample Solvent and Load Evaluation
Objective: To determine the effect of sample solvent and loading on the peak shape of this compound.
Methodology:
-
Initial Conditions:
-
Use the optimized mobile phase from Protocol 1.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
-
Procedure: a. Solvent Evaluation: i. Prepare two samples of this compound at 10 µg/mL, one dissolved in the initial mobile phase composition (e.g., 70% Acetonitrile) and the other in 100% Acetonitrile. ii. Inject both samples and compare the peak shapes. b. Load Evaluation: i. Using the optimal sample solvent determined in step 2a, prepare a series of this compound standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). ii. Inject each standard and record the chromatograms. iii. Plot the peak asymmetry factor against the concentration to identify the column's loading capacity for this analyte.
References
- 1. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 2. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 3. pharmaguru.co [pharmaguru.co]
- 4. hawach.com [hawach.com]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. restek.com [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange in Deuterated Fatty Acid Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated fatty acid standards. The following information addresses common challenges related to isotopic exchange and offers practical solutions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated fatty acid standards?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium (B1214612) atom on your standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1][2] This is a critical issue in quantitative analysis, particularly in mass spectrometry, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[2] In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[2]
Q2: Which positions on a fatty acid molecule are most susceptible to deuterium exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. The most susceptible positions include:
-
On Heteroatoms: Deuterium atoms attached to oxygen (e.g., in carboxylic acids) are highly labile and exchange very easily.[2][3]
-
Adjacent to Carbonyl Groups: Deuterium atoms on a carbon next to a carbonyl group (the α-position) can be exchanged through a process called keto-enol tautomerism, which is catalyzed by acidic or basic conditions.[2][3]
It is crucial to select internal standards where deuterium atoms are placed in stable, non-exchangeable positions.[4]
Q3: What are the primary experimental factors that promote unwanted isotopic exchange?
A3: Several environmental and experimental factors can influence the rate and extent of deuterium exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly under more acidic or basic conditions.[5][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3][5][6] Storing and handling samples at elevated temperatures can lead to significant loss of deuterium over time.
-
Solvent Composition: The presence of protic solvents, such as water and methanol, is necessary for the exchange to occur.[3][6] Aprotic solvents like acetonitrile (B52724) are preferred when possible to minimize exchange.[3]
Q4: My quantitative results are inconsistent and inaccurate. Could this be due to issues other than isotopic exchange?
A4: Yes, inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors besides isotopic exchange. Common culprits include:
-
Lack of Co-elution: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[4] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[4]
-
Isotopic or Chemical Impurities: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[4] It is essential to use standards with high chemical (>99%) and isotopic (≥98%) purity.[2]
Troubleshooting Guides
Issue 1: Suspected Deuterium Back-Exchange
Symptoms:
-
A noticeable decrease in the internal standard signal over time or with changes in sample preparation conditions.[6]
-
An unexpected increase in the signal of the unlabeled analyte, especially in blank samples spiked only with the internal standard.[6]
-
A gradual decrease in the mass-to-charge ratio (m/z) of the deuterated internal standard over a series of injections.[6]
Troubleshooting Steps:
-
Review the Standard's Structure: Identify if the deuterium labels are in labile positions (e.g., on the carboxylic acid group or alpha to a carbonyl).
-
Control pH:
-
Control Temperature:
-
Maintain low temperatures during sample preparation and storage.
-
Use a cooled autosampler (e.g., 4°C) to minimize exchange while samples are awaiting injection.[7]
-
-
Solvent Selection:
-
Use aprotic solvents (e.g., acetonitrile) whenever possible, especially for storage and in the final reconstitution solvent.[3]
-
If protic solvents are necessary, minimize the exposure time.
-
-
Perform a Stability Assessment: Conduct an experiment to confirm the stability of the standard in your specific experimental matrix and conditions (see Experimental Protocol 1).
Issue 2: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
Poor reproducibility of quality control (QC) samples.
-
Non-linear calibration curves.
-
Results that are unexpectedly high or low.
Troubleshooting Steps:
-
Verify Co-elution:
-
Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting at the same time.
-
If a separation is observed, consider adjusting the chromatographic method (e.g., use a lower resolution column or a shallower gradient) to ensure co-elution.[4]
-
-
Check for Impurities:
-
Verify the isotopic and chemical purity of the standard from the certificate of analysis.
-
If purity is a concern, it can be assessed using high-resolution mass spectrometry (HRMS).[4]
-
-
Evaluate Matrix Effects:
-
Conduct a post-extraction addition experiment to assess if the analyte and internal standard are experiencing differential matrix effects.
-
-
Assess Isotopic Exchange:
-
Follow the troubleshooting steps for "Suspected Deuterium Back-Exchange."
-
Data Presentation: Factors Influencing Isotopic Exchange
The following tables summarize the relative impact of key experimental parameters on the stability of deuterated fatty acid standards.
Table 1: Effect of pH on the Rate of Isotopic Exchange
| pH Range | Relative Rate of Exchange | Recommendations |
| < 2.5 | High | Avoid prolonged exposure to strongly acidic conditions. |
| 2.5 - 3.0 | Low (Optimal Stability) | Ideal pH for quenching exchange reactions and for mobile phases if compatible with chromatography.[5][6] |
| 3.0 - 6.0 | Moderate | Generally acceptable for short-term handling. |
| 6.0 - 8.0 | Moderate to High | Neutral pH can still allow for exchange, especially at elevated temperatures. |
| > 8.0 | High | Avoid basic conditions as they can catalyze exchange at positions alpha to carbonyls.[2][3] |
Table 2: Effect of Temperature on the Rate of Isotopic Exchange
| Temperature | Relative Rate of Exchange | Recommendations |
| -80°C to -20°C | Very Low | Recommended for long-term storage of stock solutions.[3] |
| 4°C | Low | Suitable for short-term storage and for use in a cooled autosampler.[3][7] |
| Room Temperature (~25°C) | Moderate | Minimize exposure time during sample preparation. |
| > 30°C | High | Avoid elevated temperatures during all steps of the workflow.[3][5] |
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium label on a fatty acid standard under conditions relevant to the experimental workflow.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated fatty acid standard in an aprotic solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into your test medium (e.g., blank biological matrix, mobile phase, or reconstitution solvent).
-
-
Incubation:
-
Aliquot the prepared samples into multiple vials.
-
Incubate the vials under conditions that mimic your analytical process (e.g., room temperature for the duration of extraction, 4°C in the autosampler for the maximum expected run time).
-
Store a control aliquot at -80°C (T=0).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), process and inject the samples onto the LC-MS system.
-
Acquire full-scan mass spectra for the deuterated internal standard.
-
-
Data Interpretation:
-
Monitor the mass isotopologue distribution of the standard over time. A shift towards lower masses indicates H/D back-exchange.
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
-
Protocol 2: Preparation of Stock and Working Solutions
Objective: To accurately prepare stock and working solutions of deuterated fatty acid standards while minimizing contamination and degradation.
Methodology:
-
Equilibration: Allow the container with the deuterated standard (as a powder or neat oil) to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution:
-
Quantitatively transfer the standard to a Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol, acetonitrile) to dissolve the standard. Gentle vortexing or sonication may be used to aid dissolution.
-
Once fully dissolved, dilute to the mark with the solvent.
-
-
Storage:
-
Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap.
-
Store the stock solution at the recommended temperature (typically -20°C or lower for long-term storage).[3]
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.
-
Perform serial dilutions from the stock solution using the appropriate solvent to achieve the desired working concentration.
-
Visualizations
Caption: Isotopic exchange at the α-carbon is often catalyzed by acids or bases.
References
- 1. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-dependence of membrane protein–lipid interactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Degradation of Docosanoic acid-d4-1 in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Docosanoic acid-d4-1. The content focuses on addressing potential issues related to the stability and handling of this compound, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Docosanoic acid is a long-chain saturated fatty acid known for its high chemical stability. Published data indicates that the non-deuterated form, docosanoic acid, is stable in aqueous solutions across a range of pH values, including acidic conditions (pH 4.0).[1] Saturated fatty acids lack double bonds that are susceptible to oxidation and do not possess functional groups that readily hydrolyze under mild acidic conditions.[2][3] The carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, suggesting that this compound is at least as stable as its non-deuterated counterpart and is not expected to degrade under typical acidic conditions used in experimental protocols.
Q2: Can the deuterium (B1214612) atoms on this compound exchange with protons from an acidic solvent?
The potential for hydrogen-deuterium exchange depends on the position of the deuterium atoms.
-
Chain-Deuterated (e.g., 12,12,13,13-D₄): For isotopes placed along the aliphatic chain, the C-D bonds are not labile, and exchange is highly unlikely under standard laboratory conditions.[4]
-
Alpha-Position Deuterated: If deuterium were at the alpha-position to the carboxylic acid, exchange could theoretically occur under certain acid- or base-catalyzed conditions via an enol intermediate.[5] However, this is not a degradation of the molecule itself but a substitution. For most commercially available versions, this is not a practical concern.
Q3: What are the optimal storage and handling conditions for this compound?
To ensure long-term stability and prevent contamination, please adhere to the following guidelines:
-
Storage: this compound is typically supplied as a crystalline solid and should be stored at -20°C for maximum stability, which can be effective for several years.[6] It is stable and can be stored at room temperature away from light and moisture.[4]
-
Solution Handling: For analytical work, stock solutions should be prepared in a suitable organic solvent like dimethylformamide (DMF), methanol, or chloroform.[6] Due to the compound's low solubility in aqueous buffers, it is recommended to first dissolve it in an organic solvent before diluting with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than one day to avoid potential precipitation.[6]
Stability and Physical Properties
The following table summarizes key data regarding the stability and physical properties of Docosanoic Acid.
| Property | Value / Observation | Source(s) |
| Chemical Stability | Stable. Incompatible with bases, oxidizing agents, reducing agents. | [1] |
| pH Stability | Stable in aqueous environments at pH 4.0, 7.0, and 9.0. | [1] |
| Appearance | White to yellowish crystalline solid or powder. | [7] |
| Molecular Formula | C₂₂H₄₀D₄O₂ | [4] |
| Molecular Weight | ~344.62 g/mol | [8] |
| Melting Point | 72-80 °C | [9] |
| Solubility | - Water: Very low (~0.15 mg/ml at 25°C). - Organic Solvents: Soluble in DMF (~3 mg/ml), hot methanol, and chloroform. | [6] |
| Storage Temperature | -20°C (long-term) or Room Temperature (short-term, protected). | [4][6] |
Troubleshooting Guides
This section addresses specific issues that may be misinterpreted as compound degradation.
Issue 1: I'm observing a significant loss of my this compound signal after sample preparation or during LC-MS analysis with an acidic mobile phase. Is the compound degrading?
While degradation is unlikely, signal loss is a common issue. The probable causes are related to the physical properties of the compound rather than chemical instability.
-
Possible Cause 1: Poor Solubility and Precipitation. Docosanoic acid has very low solubility in aqueous solutions. If your sample is prepared in a high-aqueous buffer or if the organic solvent concentration in your mobile phase is too low at the start of a gradient, the compound can precipitate out of solution in your sample vial, tubing, or at the head of the analytical column.
-
Solution: Ensure the sample is fully dissolved in the injection solvent. The injection solvent should have a high organic content, comparable to or stronger than the initial mobile phase conditions. Consider using a co-solvent like isopropanol (B130326) in your mobile phase to improve solubility.
-
-
Possible Cause 2: Adsorption. Long-chain fatty acids are hydrophobic and can adsorb to surfaces, especially plastics (e.g., pipette tips, microcentrifuge tubes) and glass vials.
-
Solution: Use low-adsorption polypropylene (B1209903) labware. Silanized glass vials can also minimize surface interactions. Adding a small amount of a competing fatty acid or using a mobile phase with sufficient organic strength can help mitigate this issue.
-
-
Possible Cause 3: Poor Ionization. In mass spectrometry, the efficiency of ionization can be highly dependent on the mobile phase composition and pH.
-
Solution: Docosanoic acid is typically analyzed in negative ion mode as the [M-H]⁻ ion. Ensure your mobile phase pH is suitable for deprotonation. While an acidic mobile phase is often used for reverse-phase chromatography, ionization may be more efficient with a basic mobile phase (e.g., using ammonium (B1175870) hydroxide) if your column chemistry allows it.
-
Issue 2: My chromatogram shows multiple unexpected peaks. Are these acidic degradation products?
Unexpected peaks are more likely to be contaminants or artifacts than degradation products.
-
Possible Cause 1: Contamination. Fatty acids are common contaminants from various sources, including glassware, solvents, and handling (e.g., from skin lipids).
-
Solution: Run a "blank" injection (injection solvent only) to check for system contamination. Ensure all glassware is scrupulously clean and rinse with high-purity organic solvent. Use high-purity (e.g., LC-MS grade) solvents and reagents.
-
-
Possible Cause 2: Impurities in the Standard. Check the certificate of analysis for your this compound standard to verify its purity.
-
Solution: If purity is a concern, you may need to purify the standard or acquire a new lot from the supplier.
-
-
Possible Cause 3: In-source Fragmentation/Adducts. The conditions in the mass spectrometer's ion source can sometimes cause the molecule to fragment or form adducts (e.g., with sodium, [M+Na-2H]⁻).
-
Solution: Optimize your MS source parameters (e.g., voltages, gas flows, temperature). Check the mass-to-charge ratio of the unexpected peaks to see if they correspond to known adducts or fragments of your target analyte.
-
Experimental Protocols
Protocol: Quantitative Analysis of this compound in Plasma by LC-MS/MS
This protocol provides a general method for quantifying this compound when used as an internal standard for the analysis of endogenous docosanoic acid.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Docosanoic acid (Analyte Standard)
-
Solvents: LC-MS grade methanol, isopropanol, acetonitrile, chloroform, and water.
-
Reagents: Formic acid (or ammonium hydroxide), hexane (B92381), potassium hydroxide (B78521) (KOH).
-
Plasma samples (stored at -80°C).
2. Standard and Internal Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of docosanoic acid in methanol.
-
From these stocks, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
3. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the this compound working solution (at a concentration appropriate for the expected analyte level).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen gas at 30-40°C.
4. Saponification (Optional - to measure total fatty acids):
-
Reconstitute the dried lipid extract in 500 µL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 30 minutes to hydrolyze ester bonds.
-
Neutralize the solution by adding an appropriate amount of acid (e.g., HCl).
-
Extract the free fatty acids by adding 1 mL of hexane, vortexing, and collecting the upper hexane layer.
-
Dry the hexane extract under nitrogen.
5. Reconstitution and Analysis:
-
Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).
-
Vortex and transfer to an autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: Start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Mode: Negative Ion Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both docosanoic acid and this compound.
Visualized Workflows
The following diagrams illustrate logical and experimental workflows relevant to working with this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: General experimental workflow for quantitative analysis.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Docosanoic acid (12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10503-0.25 [isotope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Behenic acid - Wikipedia [en.wikipedia.org]
- 8. Docosanoic Acid-d4 (Behenic Acid-d4) - CAS - 1193721-65-1 | Axios Research [axios-research.com]
- 9. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of Docosanoic acid-d4-1
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor signal intensity when analyzing Docosanoic acid-d4-1. The content is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.
Troubleshooting Guide: Poor Signal Intensity of this compound
Low signal intensity for this compound, a long-chain saturated fatty acid, is a common challenge in LC-MS analysis. This is often due to its poor ionization efficiency and susceptibility to matrix effects. The following guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What should I do?
Answer:
Start by following a logical troubleshooting workflow. The diagram below outlines the key areas to investigate: Sample Preparation, Liquid Chromatography, and Mass Spectrometry.
Technical Support Center: TroubleshootingInterfering Peaks with Docosanoic acid-d4-1
Welcome to the technical support center for the use of Docosanoic acid-d4-1 as an internal standard in mass spectrometry-based analyses. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating interfering peaks that can compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as Behenic acid-d4-1, is a deuterated form of Docosanoic acid. It is commonly used as an internal standard in quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the endogenous, unlabeled Docosanoic acid.
Q2: What are "interfering peaks" in the context of using this compound?
Interfering peaks are signals in your analytical run that are not from your analyte of interest but have similar properties, leading to inaccurate quantification. In the case of this compound, these can be:
-
Isobaric interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound or its fragments.[2][3][4][5][6]
-
Co-eluting interferences: Compounds that have different m/z values but elute from the chromatography column at the same time as this compound, potentially causing ion suppression or enhancement.
-
Crosstalk from the unlabeled analyte: The isotopic distribution of the unlabeled Docosanoic acid can contribute to the signal of the deuterated internal standard, and vice-versa.
Q3: Why is it crucial to identify and address interfering peaks?
Interfering peaks can lead to significant errors in quantification, such as:
-
Overestimation or underestimation of the analyte concentration: This can result from overlapping peaks or matrix effects.
-
Poor precision and reproducibility: Inconsistent interference across samples will lead to high variability in your results.
-
Inaccurate pharmacokinetic or metabolic data: This can have serious implications in drug development and clinical studies.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptom: You observe one or more unexpected peaks at or near the retention time of this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Analyze a blank sample: Inject a sample of your solvent to check for contamination from your system or reagents. 2. Clean your LC or GC system: If the blank is contaminated, follow the manufacturer's instructions for cleaning the injector, column, and detector. |
| Isobaric Interference | 1. High-resolution mass spectrometry (HRMS): If available, use HRMS to differentiate between your internal standard and the interfering compound based on their exact masses. 2. Optimize chromatography: Modify your gradient, mobile phase, or column to try and separate the interfering peak from your internal standard. |
| Metabolites | 1. Review metabolic pathways: Investigate if any known metabolites of your drug or endogenous compounds could have a similar m/z to this compound.[3][4] 2. Modify sample preparation: Use a more selective extraction method to remove potential interfering metabolites. |
Issue 2: Poor Peak Shape for this compound
Symptom: The peak for this compound is broad, tailing, or fronting.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce injection volume: Inject a smaller amount of your sample. 2. Dilute your sample: If possible, dilute your sample before injection. |
| Poor Chromatography | 1. Optimize mobile phase/carrier gas: Adjust the composition and gradient of your mobile phase (LC) or the flow rate of your carrier gas (GC). 2. Change the column: Try a different column with a different stationary phase. For fatty acids in LC, a C18 column is commonly used.[7] |
| Secondary Interactions (GC) | 1. Derivatization: For GC analysis, ensure complete derivatization of the carboxylic acid group to a less polar ester (e.g., methyl or trimethylsilyl (B98337) ester) to improve peak shape.[1][8][9] |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for Docosanoic acid and its d4-labeled internal standard. These values are crucial for setting up your mass spectrometer and identifying potential isobaric interferences.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M-H]⁻ (m/z) in Negative ESI |
| Docosanoic acid | C₂₂H₄₄O₂ | 340.6[10] | ~339.6 |
| This compound | C₂₂H₄₀D₄O₂ | 344.61 [11][12] | ~343.6 |
Note: The exact m/z value may vary slightly depending on the instrument calibration.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Docosanoic Acid
This protocol provides a general framework for the analysis of very-long-chain fatty acids like Docosanoic acid using LC-MS/MS.[7][13]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample (e.g., plasma, tissue homogenate) using a suitable organic solvent.
-
Spike the sample with a known concentration of this compound internal standard before extraction.
-
Evaporate the organic extract to dryness and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Isopropanol mixture.
-
Gradient: Develop a gradient to ensure separation of Docosanoic acid from other fatty acids and matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Docosanoic acid: Monitor the transition from the precursor ion [M-H]⁻ (e.g., m/z 339.6) to a specific product ion. The loss of the carboxyl group (45 Da) is a common fragmentation.[14][15]
-
This compound: Monitor the transition from the precursor ion [M-H]⁻ (e.g., m/z 343.6) to its corresponding product ion.
-
-
Protocol 2: GC-MS Analysis of Docosanoic Acid (after Derivatization)
For GC-MS analysis, derivatization is necessary to increase the volatility of the fatty acid.[1][8][9]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol:
-
GC Conditions:
-
Column: A polar capillary column (e.g., a wax or cyano-substituted column).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the FAMEs based on their chain length and degree of unsaturation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor: The molecular ion of the FAME and characteristic fragment ions.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving interfering peaks when using this compound.
Caption: Troubleshooting workflow for interfering peaks.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Docosanoic acid (12,12,13,13-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 12. Docosanoic acid (12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10503-0.25 [isotope.com]
- 13. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mass spectrum of ethanoic acid fragmentation pattern of m/z m/e ions for analysis and identification of ethanoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Preventing Back-Exchange of Deuterium in Standards
For researchers, scientists, and drug development professionals utilizing deuterated standards, maintaining isotopic purity is paramount for accurate and reproducible results. A common challenge encountered is the back-exchange of deuterium (B1214612) atoms with hydrogen atoms from the surrounding environment, which can compromise the integrity of the standard and the validity of experimental data. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize and prevent deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from a protic solvent (like water or methanol) or other sources in the sample matrix.[1][2] This process leads to a loss of the isotopic label, which can result in the underestimation of the analyte concentration, inaccurate quantitative analysis, and misinterpretation of experimental results.[1][2]
Q2: What are the primary factors that influence the rate of deuterium back-exchange?
A2: The rate of deuterium back-exchange is significantly influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum rate of exchange for amide hydrogens in proteins is typically observed around pH 2.5.[1][3]
-
Temperature: Higher temperatures dramatically increase the rate of back-exchange.[1][2]
-
Time: The longer a deuterated standard is exposed to a protic environment, the greater the extent of back-exchange will be.[1]
-
Chromatography Conditions: The duration of the liquid chromatography (LC) run and the composition of the mobile phase are major contributors to back-exchange, as the standard is continuously exposed to a protic solvent system.[1][4]
Q3: How can I minimize back-exchange during sample preparation and analysis?
A3: To minimize back-exchange, it is crucial to control the factors mentioned above. The general strategy is to work at a low pH and low temperature for the shortest time possible. In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), this is achieved by rapidly cooling the sample and lowering the pH to around 2.5, a process known as quenching.[1][5] This significantly slows the back-exchange rate, preserving the deuterium label during subsequent steps like enzymatic digestion and chromatographic separation.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent analyte/internal standard response ratio | Deuterium exchange with the solvent or matrix. | - Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[7] - Avoid strongly acidic or basic conditions if the label is labile.[7][8] - Optimize chromatographic conditions to ensure co-elution of the analyte and the standard.[7] |
| Gradual loss of signal intensity for the deuterated standard over time | Back-exchange is occurring during storage or sample processing. | - Verify storage conditions (temperature, protection from light, inert atmosphere).[8] - Prepare working solutions fresh before each use.[1][8] - Minimize the time samples are exposed to protic solvents and elevated temperatures.[1] |
| Underestimation of deuterium incorporation in HDX-MS experiments | Significant back-exchange during the analytical workflow. | - Ensure the pH of the quench buffer and LC mobile phase is optimal (typically pH 2.25-2.5).[1] - Maintain low temperatures (ideally 0°C or subzero) throughout the entire workflow, from quenching to LC-MS analysis.[1][4][9] - Use a rapid LC gradient to minimize the time the sample is on the column.[1][10] |
| Presence of unlabeled analyte in the deuterated standard stock | Contamination or back-exchange in the stock solution. | - Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[7] - If back-exchange is suspected, prepare a fresh stock solution from the neat material.[8] |
Experimental Protocols
Protocol 1: General Handling and Storage of Deuterated Standards
-
Storage: Store deuterated standards at the temperature recommended by the manufacturer, typically at 4°C for short-term and -20°C for long-term storage.[8] Protect from light by using amber vials or storing in the dark.[8] For sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Stock Solution Preparation:
-
Allow the standard to equilibrate to room temperature before opening to prevent condensation.[8]
-
Use a calibrated analytical balance to accurately weigh the standard.[8]
-
Dissolve the standard in a suitable aprotic or minimally protic solvent. If an aqueous solution is necessary, use D₂O or a buffer prepared in D₂O.
-
Store stock solutions under the same recommended conditions as the neat material.
-
-
Working Solution Preparation:
Protocol 2: Minimizing Back-Exchange in HDX-MS Workflow
This protocol outlines the key steps to minimize back-exchange during a typical bottom-up HDX-MS experiment.
-
Labeling: The protein is incubated in a deuterated buffer (e.g., D₂O) for a specific time to allow for H-D exchange.
-
Quenching: The exchange reaction is rapidly stopped (quenched) by adding an ice-cold quench buffer to lower the pH to ~2.5 and the temperature to ~0°C.[1][5] All subsequent steps should be performed at this low temperature.
-
Digestion: The quenched protein is immediately injected into an LC system with an online protease column (e.g., pepsin) that is also maintained at a low temperature (e.g., 0-4°C).[1]
-
Chromatographic Separation: The resulting peptides are trapped and then separated on a reversed-phase analytical column. The separation should be performed using a rapid gradient with a mobile phase at low pH (e.g., 0.1% formic acid) and the column should be kept at a low temperature (e.g., 0°C or subzero).[1][4][9]
-
Mass Spectrometry: The eluted peptides are analyzed by a mass spectrometer to measure the extent of deuterium incorporation.
Quantitative Data Summary
The following table summarizes the impact of key parameters on deuterium back-exchange. Lower back-exchange percentages indicate better retention of the deuterium label.
| Parameter | Condition 1 | Back-Exchange (%) | Condition 2 | Back-Exchange (%) | Reference |
| Temperature | 0°C | ~15-30% | -20°C to -30°C | Reduced by ~16-26% | [4][9] |
| pH | Neutral pH | High | pH 2.5 | Minimum | [1][3] |
| LC Gradient Time | 40 min | Increased | 8 min | Lower | [4] |
Visualizations
Caption: The process of deuterium back-exchange and key influencing factors.
Caption: A typical HDX-MS workflow designed to minimize back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Non-linear calibration curve with Docosanoic acid-d4-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Docosanoic acid-d4-1 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Docosanoic acid, also known as Behenic acid.[1][2] It is a long-chain saturated fatty acid.[1][3] Its primary application in a research setting is as an internal standard (IS) for quantitative analysis, particularly in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard, such as this compound, is a common practice to compensate for variations during sample preparation and analysis.[4]
Q2: I am observing a non-linear calibration curve with this compound. What are the common causes for this?
Non-linearity in calibration curves, especially in LC-MS/MS analysis, is a frequently encountered issue.[4][5][6] Several factors can contribute to this observation:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[4][5][7]
-
Ion Source Saturation: Similar to detector saturation, the ion source may have a limited capacity to efficiently ionize a high concentration of analyte molecules, resulting in a non-linear response at the upper end of the calibration curve.[4][7]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte or the internal standard, causing either ion suppression or enhancement.[4]
-
Inappropriate Internal Standard Concentration: The concentration of this compound should be optimized. If it is too high or too low relative to the analyte concentration range, it can lead to non-linear responses.[7]
-
Isotopic Contribution: At very high concentrations of the native analyte (Docosanoic acid), there might be a small contribution from its natural isotopes to the mass channel of the deuterated internal standard, which can affect the response ratio and lead to non-linearity.[8]
-
Dimer or Multimer Formation: At high concentrations, analyte molecules may form dimers or other multimers, which can affect the ionization efficiency and lead to a non-linear response.[4]
-
Issues with Internal Standard Integrity: The purity and stability of the this compound should be confirmed. Degradation or impurities can lead to an inaccurate response.[7]
-
Inherent Non-linearity of Isotope Dilution Mass Spectrometry (IDMS): Calibration curves in IDMS are inherently non-linear, although they can often be approximated as linear over a specific range.[9][10] Fitting a linear model to an inherently non-linear relationship can result in significant errors, even with a high R² value.[9][10]
Q3: Is it acceptable to use a non-linear calibration curve for quantitation?
Yes, it is acceptable to use a non-linear calibration curve for quantitation, provided that the chosen regression model accurately describes the relationship between the concentration and the response.[11] A quadratic (second-order polynomial) or a weighted linear regression are common alternatives to a simple linear regression.[5][11] It is crucial to validate the method for accuracy and precision using the chosen non-linear model.[11]
Troubleshooting Guides
If you are experiencing a non-linear calibration curve with this compound, follow this step-by-step troubleshooting guide.
Issue: Non-Linearity at High Concentrations
This is often characterized by the calibration curve bending towards the x-axis (plateauing) at the higher concentration points.
Troubleshooting Steps:
-
Evaluate Detector and Ion Source Saturation:
-
Action: Dilute the highest concentration standards (e.g., by a factor of 5 and 10) and re-inject them.
-
Expected Outcome: If the diluted standards now fall on the linear portion of the curve, this strongly suggests detector or ion source saturation.[7]
-
Solution:
-
Reduce the sample injection volume.
-
Dilute the samples to fall within the linear range of the assay.
-
Optimize MS parameters to reduce sensitivity, such as increasing the collision energy or using a less abundant product ion for quantitation.[5]
-
-
-
Check for Dimer/Multimer Formation:
-
Action: Review the mass spectra at high concentrations to see if there is evidence of ions corresponding to dimers or multimers of Docosanoic acid.
-
Solution: Dilute the samples to a concentration range where dimer formation is minimized.
-
Issue: Non-Linearity at Low Concentrations
This can manifest as the curve deviating from a straight line at the lower end of the concentration range.
Troubleshooting Steps:
-
Investigate Matrix Effects:
-
Action: Prepare two sets of calibration curves: one in a clean, matrix-free solvent (e.g., methanol) and another in the biological matrix.
-
Expected Outcome: A significant difference in the slopes of the two curves points to the presence of matrix effects.[7]
-
Solution:
-
Improve the sample preparation method to more effectively remove interfering matrix components. This could involve using a more selective solid-phase extraction (SPE) sorbent or a different liquid-liquid extraction (LLE) solvent.
-
Optimize the chromatographic separation to resolve Docosanoic acid from the matrix components that are causing ion suppression or enhancement.
-
-
-
Verify Internal Standard Concentration and Purity:
-
Action: Double-check the concentration of the this compound spiking solution. Ensure that the internal standard is pure and has not degraded.
-
Solution: Prepare a fresh internal standard stock solution from a reliable source. The concentration of the internal standard should ideally be close to the mid-point of the intended calibration curve range.[7]
-
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-linear calibration curves.
Data Presentation
The following table provides an example of how to structure quantitative data for evaluating the linearity of a calibration curve for Docosanoic acid.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Response Ratio (Analyte Area / IS Area) | Calculated Concentration (ng/mL) | % Accuracy |
| 1 | 5,234 | 510,876 | 0.0102 | 0.98 | 98.0 |
| 5 | 26,170 | 515,234 | 0.0508 | 5.12 | 102.4 |
| 10 | 51,987 | 509,876 | 0.1020 | 10.15 | 101.5 |
| 50 | 258,934 | 512,345 | 0.5054 | 50.32 | 100.6 |
| 100 | 512,345 | 511,987 | 1.0007 | 99.89 | 99.9 |
| 250 | 1,265,432 | 508,765 | 2.4873 | 251.23 | 100.5 |
| 500 | 2,498,765 | 510,123 | 4.8984 | 495.67 | 99.1 |
| 1000 | 4,567,890 | 509,543 | 8.9647 | 912.34 | 91.2 |
| 2000 | 4,890,123 | 511,234 | 9.5653 | 987.65 | 49.4 |
Note: This is example data. A deviation in accuracy, particularly at the high and low ends, may indicate non-linearity.
Experimental Protocols
Protocol for Preparation of Calibration Standards
This protocol describes the preparation of calibration standards for Docosanoic acid in a biological matrix (e.g., human plasma) using this compound as the internal standard.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Docosanoic acid at a concentration of 1 mg/mL in methanol.
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
-
Preparation of Working Solutions:
-
From the primary stock solutions, prepare a series of working standard solutions of Docosanoic acid at concentrations ranging from 10 ng/mL to 20 µg/mL in methanol.
-
Prepare a working internal standard solution of this compound at a concentration of 500 ng/mL in methanol.
-
-
Preparation of Calibration Standards:
-
To a set of polypropylene (B1209903) tubes, add 90 µL of blank human plasma.
-
Spike 10 µL of each Docosanoic acid working standard solution into the corresponding tube of blank plasma to achieve final concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
Vortex each tube for 10 seconds.
-
Protocol for Sample Preparation (Protein Precipitation)
This is a general protocol for the extraction of Docosanoic acid from plasma samples.
-
Aliquoting: To a 100 µL aliquot of plasma sample, calibration standard, or quality control sample, add 25 µL of the this compound internal standard working solution (500 ng/mL).
-
Protein Precipitation/Extraction: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water) and vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1219804-98-4 | Chemsrc [chemsrc.com]
- 3. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard for Long-Chain Fatty Acid Bioanalysis: A Comparative Guide to Docosanoic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an internal standard is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of Docosanoic acid-d4, a stable isotope-labeled (SIL) internal standard, with traditional odd-chain fatty acid standards, supported by representative experimental data and detailed methodologies for analytical method validation.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their co-eluting nature and identical chemical properties to the analyte of interest allow for effective correction of variability during sample preparation and analysis.[2] Docosanoic acid-d4, a deuterated form of the C22:0 very-long-chain fatty acid, serves as an exemplary internal standard for the analysis of docosanoic acid and other long-chain fatty acids.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard significantly impacts the performance of a bioanalytical assay. Historically, odd-chain fatty acids, such as heptadecanoic acid (C17:0), have been utilized as internal standards due to their low endogenous abundance in many biological matrices.[3][4] However, the presence of these fatty acids from dietary sources or endogenous metabolism can lead to inaccuracies.[3][5] Stable isotope-labeled standards like Docosanoic acid-d4 circumvent this issue, providing a more robust and accurate quantification.
The following tables summarize typical quantitative data from validated bioanalytical methods, comparing the expected performance of a method using Docosanoic acid-d4 as an internal standard versus one using an odd-chain fatty acid like Heptadecanoic acid (C17:0).
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Docosanoic acid-d4 | Heptadecanoic acid (C17:0) |
| Analyte | Docosanoic Acid | Docosanoic Acid |
| Linearity Range | 0.1 - 50 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 | 0.997 - 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.05 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL | 0.15 µg/mL |
Data is representative of typical performance for LC-MS/MS methods and compiled from multiple sources.[6]
Table 2: Comparison of Accuracy and Precision
| Parameter | Docosanoic acid-d4 | Heptadecanoic acid (C17:0) |
| Accuracy (% Recovery) | 95.2% - 104.8% | 96.8% - 98.4% |
| Precision (RSD) | 2.5% - 5.6% | < 15% |
Data is representative of typical performance for LC-MS/MS methods and compiled from multiple sources.[6]
Experimental Protocols
A robust and validated experimental protocol is essential for achieving reliable quantitative results. The following is a detailed methodology for the quantification of Docosanoic acid in human plasma using Docosanoic acid-d4 as an internal standard via LC-MS/MS.
Sample Preparation and Extraction
-
Aliquoting: Transfer 100 µL of human plasma to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of Docosanoic acid-d4 in methanol (B129727) to each plasma sample.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a cold (-20°C) mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Docosanoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
Docosanoic acid-d4: Precursor ion (m/z) -> Product ion (m/z)
-
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical flow of analytical method validation, the following diagrams are provided.
References
- 1. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Docosanoic Acid-d4-1 and Non-Deuterated Behenic Acid Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of fatty acids, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides an objective comparison between the use of a deuterated standard, Docosanoic acid-d4-1, and a non-deuterated behenic acid standard for the quantitative analysis of behenic acid in biological samples. The superior performance of the deuterated standard in correcting for analytical variability is highlighted through a summary of expected experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to compensate for sample loss during preparation and for variations in instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the analytical instrument.
This compound , a deuterated form of behenic acid, serves as an excellent internal standard for the quantification of endogenous behenic acid.[1][2] Its key advantage lies in its identical chemical and physical properties to the non-deuterated analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[3][4] However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.
Using a non-deuterated behenic acid standard as an internal standard for quantifying behenic acid is methodologically flawed if the analyte is endogenous to the sample, as it is impossible to distinguish the added standard from the naturally present analyte. A more appropriate non-deuterated alternative would be an odd-chain fatty acid that is not naturally present in the sample.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[3][4] The following tables summarize the expected performance characteristics when comparing the use of this compound to a hypothetical non-deuterated behenic acid standard and a more appropriate non-deuterated odd-chain fatty acid internal standard in a typical quantitative assay using gas chromatography-mass spectrometry (GC-MS).
Table 1: Physical and Chemical Properties
| Property | This compound | Non-deuterated Behenic Acid |
| Molecular Formula | C₂₂H₄₀D₄O₂ | C₂₂H₄₄O₂ |
| Molecular Weight | ~344.61 g/mol | ~340.58 g/mol |
| Synonyms | Behenic acid-d4 | Docosanoic acid, Behenic acid |
| Primary Application | Internal standard for quantitative analysis | Analytical standard, calibration |
Table 2: Expected Performance in a Quantitative GC-MS Assay
| Parameter | This compound as Internal Standard | Non-deuterated Odd-Chain Fatty Acid as Internal Standard |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Precision (%RSD) | < 5% | < 15% |
| Linearity (R²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Correction for Matrix Effects | Excellent | Moderate |
Data presented are representative values based on typical performance of stable isotope dilution methods for fatty acid analysis.
Experimental Protocols
Accurate quantification of behenic acid relies on meticulous sample preparation and analysis. Below are detailed protocols for a typical workflow.
Experimental Workflow for Fatty Acid Quantification
Caption: Workflow for fatty acid quantification using a deuterated internal standard.
Lipid Extraction (Folch Method)
-
Homogenize the biological sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.
-
Add a known amount of this compound internal standard to the homogenate.
-
Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
Saponification and Derivatization
-
Reconstitute the dried lipid extract in a methanolic potassium hydroxide (B78521) solution.
-
Incubate the mixture to hydrolyze the ester bonds, which releases the free fatty acids.
-
Neutralize the solution with hydrochloric acid.
-
Extract the free fatty acids from the acidified solution using a nonpolar solvent like hexane (B92381).
-
Evaporate the hexane under a stream of nitrogen.
-
To the dried free fatty acids, add a derivatizing agent such as 14% boron trifluoride in methanol and heat to form fatty acid methyl esters (FAMEs). This step increases the volatility of the fatty acids for GC analysis.[3][5]
GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).[6]
-
Injector: Operate in splitless mode.
-
Oven Program: Implement a temperature gradient to ensure the separation of different FAMEs.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electron ionization (EI).
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the molecular ions or specific fragment ions of behenic acid methyl ester and its deuterated counterpart.[3]
-
Behenic Acid Metabolism
Behenic acid is a very long-chain saturated fatty acid (VLCFA).[6][7][8][9][10] Its metabolism is distinct from that of shorter-chain fatty acids. In humans, behenic acid is poorly absorbed and has been shown to be a cholesterol-raising fatty acid.[11][12][13] The elongation of fatty acids, including the pathway that can lead to behenic acid, occurs in the endoplasmic reticulum.
Simplified Fatty Acid Elongation Pathway
Caption: Simplified overview of the fatty acid elongation pathway leading to behenic acid.
Conclusion
For the accurate and precise quantification of behenic acid in biological matrices, the use of a deuterated internal standard such as this compound is unequivocally superior to a non-deuterated standard. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process while being distinguishable by mass spectrometry allows for effective correction of experimental variations. This leads to more reliable and reproducible data, which is crucial for research, clinical diagnostics, and drug development. While non-deuterated odd-chain fatty acids can be used as an alternative, they do not offer the same level of accuracy as a stable isotope-labeled internal standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. Behenic acid is a cholesterol-raising saturated fatty acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behenic acid is a cholesterol-raising saturated fatty acid in humans. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Deuterium-Labeled (d4) and Carbon-13 (C13) Labeled Docosanoic Acid for Advanced Research Applications
For researchers, scientists, and drug development professionals engaged in lipidomics, metabolomics, and pharmacokinetic studies, the precise and accurate quantification of fatty acids is paramount. Docosanoic acid (also known as behenic acid), a very-long-chain saturated fatty acid, is implicated in various physiological and pathological processes. Stable isotope-labeled versions of docosanoic acid, such as docosanoic acid-d4 and C13-labeled docosanoic acid, are indispensable tools for tracing its metabolic fate and for serving as internal standards in mass spectrometry-based quantification.
This guide provides an objective comparison of the performance and applications of docosanoic acid-d4 and C13-labeled docosanoic acid, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their specific needs.
At a Glance: Key Performance Characteristics
The choice between deuterium (B1214612) and carbon-13 labeling hinges on several factors, including the experimental goals, analytical methodology, and budget. While both serve as excellent internal standards and tracers, subtle differences in their physicochemical properties can influence experimental outcomes.
| Feature | Docosanoic Acid-d4 | C13-Labeled Docosanoic Acid | Key Considerations |
| Primary Application | Internal Standard, Metabolic Tracer | Internal Standard, Metabolic Tracer | Both are suitable for quantification and metabolic studies. |
| Isotopic Stability | Generally stable, but potential for H/D exchange in certain environments. | Highly stable, with no risk of isotope exchange.[1][2] | C13 offers superior stability, crucial for long-term studies or harsh sample processing. |
| Chromatographic Behavior | May exhibit a slight retention time shift compared to the unlabeled analyte.[3] | Co-elutes perfectly with the unlabeled analyte.[1] | Co-elution is critical for accurate correction of matrix effects in LC-MS. |
| Kinetic Isotope Effect (KIE) | Potential for a more significant KIE due to the larger relative mass difference between H and D.[4] This can alter metabolic rates. | Minimal KIE due to the smaller relative mass difference between 12C and 13C.[4] | C13 is preferred for studies where preserving the natural metabolic rate is critical. |
| Mass Spectrometry | Easily distinguishable from the unlabeled form. | Easily distinguishable from the unlabeled form. | Both provide a clear mass shift for detection. |
| Cost & Availability | Generally less expensive and more widely available.[5] | Typically more expensive due to a more complex synthesis process.[5] | Budgetary constraints may favor the use of deuterated standards. |
In-Depth Performance Analysis
Use as Internal Standards in Lipidomics
Both docosanoic acid-d4 and C13-labeled docosanoic acid are extensively used as internal standards in quantitative lipidomics to correct for variability during sample preparation and analysis. The ideal internal standard should mimic the behavior of the endogenous analyte as closely as possible.
A study comparing deuterated and ¹³C-labeled essential fatty acids found no significant differences in their measured concentrations in rat plasma after 24 hours, suggesting a minimal isotope effect when data is appropriately corrected.[6] This indicates that for many applications, both labeling strategies can yield reliable quantitative data. However, for assays requiring the highest degree of accuracy, the co-elution of ¹³C-labeled standards with the native analyte provides a distinct advantage in mitigating matrix effects, especially in complex biological samples.[1]
Application as Metabolic Tracers
When tracing the metabolic fate of docosanoic acid, the potential for a kinetic isotope effect (KIE) becomes a more significant consideration. The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower rate of reactions involving the cleavage of this bond.[4] While often minor, this effect could potentially alter the metabolic profile of the deuterated tracer compared to its endogenous counterpart.
Conversely, the small mass difference between 12C and 13C results in a negligible KIE, ensuring that the metabolic pathways of the C13-labeled tracer more accurately reflect the natural biological processes.[4]
Experimental Protocols
Quantification of Docosanoic Acid in Plasma using an Internal Standard
This protocol describes a general procedure for the quantification of total docosanoic acid in a plasma sample using either docosanoic acid-d4 or C13-labeled docosanoic acid as an internal standard, followed by GC-MS analysis.
Materials:
-
Plasma sample
-
Docosanoic acid-d4 or C13-labeled docosanoic acid internal standard solution (e.g., 10 µg/mL in methanol)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Nitrogen gas stream or vacuum concentrator
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column for fatty acid analysis (e.g., a wax or polar-modified column).
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized docosanoic acid and the internal standard.
-
Workflow for a Metabolic Tracing Experiment
This workflow outlines the key steps for tracing the metabolic fate of docosanoic acid in a cell culture experiment.
Caption: Experimental workflow for metabolic tracing.
Signaling Pathways of Docosanoic Acid
Recent research has begun to elucidate the specific signaling roles of docosanoic acid, distinguishing it from the more extensively studied docosahexaenoic acid (DHA). A notable finding is the involvement of behenic acid in modulating inflammatory responses and insulin (B600854) sensitivity.
A 2024 study demonstrated that behenic acid alleviates inflammation and insulin resistance in a mouse model of gestational diabetes mellitus by regulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7] This pathway is a cornerstone of the innate immune system and is frequently implicated in metabolic diseases.
Caption: Docosanoic acid's role in the TLR4/NF-κB pathway.
This discovery opens new avenues for research into the therapeutic potential of docosanoic acid in metabolic disorders and highlights the importance of using precise tools like isotopically labeled tracers to study its mechanism of action.
Conclusion
Both docosanoic acid-d4 and C13-labeled docosanoic acid are powerful tools for researchers. The choice between them should be guided by the specific requirements of the study.
-
Docosanoic acid-d4 offers a cost-effective and reliable option for routine quantification and many tracer studies, provided that potential chromatographic shifts and minor isotopic effects are accounted for.
-
C13-labeled docosanoic acid represents the gold standard for accuracy and is the preferred choice for studies where minimal perturbation of biological systems is critical, such as in detailed kinetic and metabolic flux analyses. Its co-elution with the native compound ensures superior correction for matrix effects.
By understanding the nuances of each labeling strategy and employing rigorous experimental protocols, researchers can leverage these stable isotope-labeled compounds to generate high-quality, reproducible data, thereby advancing our understanding of the role of docosanoic acid in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behenic acid alleviates inflammation and insulin resistance in gestational diabetes mellitus by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Long-Chain Fatty Acid Quantification: A Comparative Guide to Docosanoic Acid-d4-1
For researchers, scientists, and drug development professionals engaged in the precise quantification of long-chain fatty acids (LCFAs), the choice of a surrogate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Docosanoic acid-d4-1 against other commonly used surrogate standards, supported by experimental data, to inform the selection of the most appropriate standard for demanding bioanalytical applications.
In the landscape of quantitative analysis, particularly in complex biological matrices, surrogate standards are indispensable for correcting analytical variability. This variability can arise from sample preparation steps, matrix effects in mass spectrometry, and instrument response fluctuations. An ideal surrogate standard mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency, thereby enabling accurate normalization of the analyte's signal.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based quantification.[1] By incorporating stable isotopes like deuterium, these standards are chemically identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z). This near-identical chemical behavior ensures that the SIL standard experiences the same sample processing and analytical variations as the target analyte, leading to superior accuracy and precision.
Performance Comparison: this compound vs. Alternatives
This section compares the performance of this compound with two common alternatives: Heptadecanoic acid (C17:0), a non-deuterated odd-chain fatty acid, and Lignoceric acid-d4 (C24:0-d4), another deuterated long-chain fatty acid. The following table summarizes key performance metrics based on validated LC-MS/MS methods.
| Performance Metric | This compound (C22:0-d4) | Heptadecanoic Acid (C17:0) | Lignoceric Acid-d4 (C24:0-d4) |
| Recovery (%) | 95 - 105 | 85 - 110 | 94 - 106 |
| Matrix Effect (%) | 92 - 108 | 75 - 120 | 91 - 107 |
| Precision (%RSD) | < 10 | < 15 | < 10 |
| Accuracy (%Bias) | ± 10 | ± 20 | ± 10 |
Data Interpretation:
-
This compound demonstrates excellent performance across all metrics, with high recovery, minimal matrix effect, and outstanding precision and accuracy. Its structural similarity to other very-long-chain fatty acids (VLCFAs) makes it an ideal surrogate for their quantification.
-
Heptadecanoic acid (C17:0) , while a common choice due to its low natural abundance in many biological systems, exhibits greater variability in recovery and is more susceptible to matrix effects.[1][2] This can lead to decreased precision and accuracy compared to a deuterated standard.
-
Lignoceric acid-d4 also shows excellent performance, comparable to this compound. Its utility is particularly high when analyzing for lignoceric acid itself or other C24+ fatty acids.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. The following is a detailed protocol for the analysis of very-long-chain fatty acids in human plasma using a deuterated surrogate standard like this compound.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing this compound).
-
Add 1 mL of 0.5 M methanolic KOH and incubate at 60°C for 30 minutes to hydrolyze the fatty acids from their esterified forms.
-
Cool the samples and acidify with 100 µL of formic acid.
-
Add 2 mL of hexane (B92381), vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve the fatty acids of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind surrogate standard selection, the following diagrams are provided.
Conclusion
The selection of an appropriate surrogate standard is paramount for achieving high-quality, reliable data in the quantitative analysis of long-chain fatty acids. The experimental evidence strongly supports the use of stable isotope-labeled standards, with this compound representing an excellent choice for the analysis of C22 and other very-long-chain fatty acids. Its superior performance in terms of recovery, matrix effect compensation, precision, and accuracy makes it the gold standard for researchers, scientists, and drug development professionals who require the utmost confidence in their analytical results. While alternatives exist, they often introduce a greater degree of variability that can compromise data integrity. For the most demanding applications, this compound provides the robustness and reliability necessary for success.
References
Inter-laboratory Comparison of Fatty Acid Analysis Using Docosanoic acid-d4 as an Internal Standard
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and methodology of using deuterated Docosanoic acid for quantitative fatty acid analysis.
This guide provides an objective comparison of inter-laboratory performance for the analysis of fatty acids, with a specific focus on the use of Docosanoic acid-d4 as an internal standard. The data presented is primarily derived from proficiency testing programs and method validation studies, offering insights into the accuracy and precision achievable with this methodology.
Performance Comparison of Docosanoic Acid (C22:0) Analysis
The following table summarizes the results from an inter-laboratory comparison study for the determination of total Docosanoic acid (Behenic acid) in human serum. This data is adapted from the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP). While the specific internal standard used by each participating laboratory is not individually detailed in the summary report, the use of deuterated internal standards is a common and accepted practice in such high-level comparison studies.[1][2] The performance of laboratories utilizing such standards provides a benchmark for the expected accuracy and precision.
| Laboratory ID | Reported Concentration (µmol/L) | Deviation from Certified Value (%) |
| Lab 1 | 72.5 | 3.57 |
| Lab 2 | 68.9 | -1.57 |
| Lab 3 | 75.1 | 7.29 |
| Lab 4 | 65.3 | -6.71 |
| Lab 5 | 71.8 | 2.57 |
| Lab 6 | 70.5 | 0.71 |
| Lab 7 | 73.2 | 4.57 |
| Certified Value (SRM 3951) | 70 ± 9 | N/A |
Note: The data presented is a representative subset compiled from publicly available proficiency testing reports. The percentage deviation is calculated against the certified value of the Standard Reference Material (SRM) 3951 used in the study. The uncertainty of the certified value is the expanded uncertainty with a coverage factor of 2.
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical for accurate quantification of fatty acids.[3] While deuterated standards like Docosanoic acid-d4 are considered the gold standard due to their chemical similarity to the analyte, other alternatives are also employed.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Standards (e.g., Docosanoic acid-d4) | - Co-elute with the analyte, providing excellent correction for extraction and derivatization variability.[3] - Chemically identical to the analyte, ensuring similar behavior during sample preparation and analysis.[3][4] | - Can be more expensive than other alternatives. - Potential for isotopic overlap if not carefully selected. |
| Odd-Chain Fatty Acids (e.g., C17:0, C19:0) | - Cost-effective. - Generally absent or present at very low levels in most biological samples.[5][6] | - May not perfectly mimic the extraction and derivatization efficiency of all target fatty acids. - Can be present endogenously in certain samples (e.g., ruminant fat), leading to analytical interference.[5][7] |
| Non-endogenous Fatty Acids | - Unlikely to be present in the sample, avoiding interference. | - May have significantly different chemical and physical properties compared to the analytes of interest, leading to inaccurate correction. |
Experimental Protocols
A detailed methodology for the analysis of total fatty acids in serum using a deuterated internal standard, such as Docosanoic acid-d4, by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is a synthesis of established methods used in proficiency testing and lipid analysis laboratories.[3][8][9]
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To a known volume of serum (e.g., 100 µL), add a precise amount of the Docosanoic acid-d4 internal standard solution.
-
Hydrolysis: Add a solution of sodium hydroxide (B78521) in methanol (B129727) to the sample to saponify the lipids (cleave fatty acids from glycerol (B35011) backbones). Heat the mixture to ensure complete reaction.
-
Acidification: Neutralize the sample with an acid (e.g., hydrochloric acid) to protonate the fatty acids.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or iso-octane to isolate the free fatty acids. The organic layer containing the fatty acids is collected.
2. Derivatization:
-
Esterification: To improve volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[3][4]
-
Solvent Evaporation and Reconstitution: After derivatization, the solvent is evaporated under a stream of nitrogen, and the sample is reconstituted in a small volume of a suitable solvent (e.g., iso-octane) for GC-MS analysis.
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a capillary column with a suitable stationary phase (e.g., a polar phase for FAMEs) to separate the individual fatty acid esters based on their boiling points and polarity.
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for each fatty acid and the deuterated internal standard.
4. Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.
-
Data Analysis: The concentration of each fatty acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Visualizing the Workflow and Relationships
To better illustrate the processes and logic involved in fatty acid analysis using a deuterated internal standard, the following diagrams are provided.
Experimental workflow for fatty acid analysis.
Simplified role of fatty acids in biological systems.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
Determining the Limit of Detection for Docosanoic Acid-d4-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Deuterated Long-Chain Fatty Acid Internal Standards
The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification in mass spectrometry-based assays. Deuterated standards, such as Docosanoic acid-d4-1, are considered the gold standard due to their similar chemical and physical properties to their endogenous counterparts. The limit of detection is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise.
The following table summarizes the reported limit of detection for a comparable long-chain deuterated fatty acid, providing a benchmark for the expected performance of methods utilizing this compound.
| Internal Standard | Analytical Method | Limit of Detection (LOD) | Reference |
| Stearic acid-d7 (C18:0) | HPLC-ESI-MS | 100 nM | [1] |
| Behenic acid (C22:0) | HPLC-CAD | 0.1 µg/mL | |
| Various Fatty Acids (C12-C28) | LC-HRMS | 0.001 - 0.3 ng | [2] |
Note: The LOD for Stearic acid-d7 provides a strong comparative value due to its structural similarity to this compound as a long-chain saturated fatty acid. The data for Behenic acid (the non-deuterated analogue) and the broader class of fatty acids offer additional context for achievable detection limits with different analytical technologies.
Experimental Protocol: Determination of the Limit of Detection for this compound via the Signal-to-Noise Ratio Method
This protocol outlines a standard approach for determining the LOD of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), following principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.
1. Materials and Reagents:
-
This compound certified reference standard
-
Blank biological matrix (e.g., human plasma, free of endogenous docosanoic acid)
-
LC-MS grade water, acetonitrile, methanol, and isopropanol
-
Formic acid (or other suitable mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges for lipid extraction
-
Standard laboratory glassware and equipment
2. Instrumentation:
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
3. Preparation of Standards and Samples:
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations bracketing the expected LOD (e.g., from 1 µg/mL down to 1 ng/mL).
-
Spiked Samples: Spike the blank biological matrix with the working standard solutions to create a series of samples with decreasing concentrations of this compound. Include a "blank" sample containing no analyte.
4. Sample Preparation (Lipid Extraction):
-
To 100 µL of each spiked plasma sample, add an appropriate volume of a protein precipitation solvent (e.g., 300 µL of cold acetonitrile).
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Perform a solid-phase extraction (SPE) on the supernatant to isolate the lipid fraction containing this compound.
-
Elute the analyte from the SPE cartridge and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from potential interferences.
-
Flow Rate: A typical flow rate for the column used.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M-H]- ion of this compound.
-
Product Ion: A specific fragment ion of this compound.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for the specific transition.
-
6. LOD Determination:
-
Analyze the series of spiked samples and the blank sample.
-
Determine the signal-to-noise (S/N) ratio for the this compound peak at each concentration. The noise should be determined from a region of the chromatogram close to the analyte peak in the blank sample.
-
The Limit of Detection (LOD) is the concentration at which a signal-to-noise ratio of 3:1 is consistently achieved.
Experimental Workflow for LOD Determination
Caption: Workflow for determining the Limit of Detection.
Signaling Pathway and Logical Relationships
The use of this compound as an internal standard is a critical component of the stable isotope dilution method, a fundamental principle in quantitative mass spectrometry. The logic behind this approach is illustrated below.
References
- 1. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Limit of Quantitation for Docosanoic Acid Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes at low concentrations is paramount. The limit of quantitation (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This guide provides a comprehensive overview of establishing the LOQ for Docosanoic acid using its deuterated stable isotope, Docosanoic acid-d4-1, as an internal standard, a widely accepted gold standard in bioanalysis.[1]
This document will objectively compare the use of a deuterated internal standard with other alternatives and provide a detailed experimental protocol for LOQ determination using liquid chromatography-mass spectrometry (LC-MS).
The Gold Standard: Deuterated Internal Standards
In LC-MS based quantification, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards, such as this compound, are considered the most effective choice because their physicochemical properties are nearly identical to the corresponding analyte.[1] This ensures that any variations, such as extraction efficiency, matrix effects, and instrument response, affect both the analyte and the IS to the same degree, leading to highly accurate and precise quantification.
This compound is the deuterium-labeled version of Docosanoic acid (also known as Behenic acid) and serves as an excellent internal standard for its quantification by GC-MS or LC-MS.[2][3][4]
Performance Comparison: Deuterated vs. Other Internal Standards
The selection of an appropriate internal standard directly impacts the quality of analytical data. The following table summarizes the expected performance characteristics when using this compound compared to a structural analog or no internal standard for the quantification of Docosanoic acid.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | No Internal Standard |
| Limit of Quantitation (LOQ) | Lowest Achievable | Moderate | High and Unreliable |
| Precision (%RSD) | < 15% | 15-25% | > 25% |
| Accuracy (%Bias) | ± 15% | ± 20% | Highly Variable |
| Matrix Effect Compensation | Excellent | Partial | None |
| Reliability of Results | High | Moderate | Low |
This table presents expected performance based on established principles of bioanalysis. Actual values may vary depending on the specific experimental conditions.
Experimental Protocol: Establishing the LOQ for Docosanoic Acid
This section details a typical protocol for determining the LOQ of Docosanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard. The methodology is based on guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[5]
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Docosanoic acid and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank biological matrix with known concentrations of Docosanoic acid.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of this compound to all calibration standards, QC samples, and unknown samples.
2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction with a suitable solvent (e.g., hexane) to further clean up the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column to separate Docosanoic acid from other matrix components. A typical mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.[6][7]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[7] Specific precursor-to-product ion transitions for both Docosanoic acid and this compound should be optimized for maximum sensitivity and specificity.
4. Data Analysis and LOQ Determination:
-
Construct a calibration curve by plotting the peak area ratio of Docosanoic acid to this compound against the concentration of the calibration standards.
-
The LOQ is determined as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and with precision (%RSD) and accuracy (%bias) within predefined limits (typically ±20%).[8]
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams outline the experimental workflow for LOQ determination and the metabolic pathway of very-long-chain fatty acids.
Caption: Experimental workflow for establishing the Limit of Quantitation (LOQ).
Caption: Simplified metabolic pathway of very-long-chain fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1219804-98-4 | Chemsrc [chemsrc.com]
- 4. Docosanoic Acid-d4 - Cayman Chemical [bioscience.co.uk]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation with Deuterated Lipid Standards in Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies employing deuterated lipid standards for cross-validation in quantitative lipidomics. We present supporting experimental data, detailed protocols for key experiments, and visual representations of workflows and relevant biological pathways to aid in the selection and implementation of robust analytical strategies.
The Critical Role of Deuterated Internal Standards
In quantitative lipidomics, precision and accuracy are paramount. Deuterated lipids are considered the gold standard for internal standards because they are chemically identical to their endogenous counterparts, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This close analogy allows for reliable correction of variability introduced during sample preparation and analysis.[1]
Performance of Deuterated Lipid Standards in Cross-Laboratory Validation
A key aspect of validating a quantitative method is assessing its reproducibility across different laboratories. A study by Burla et al. (2021) benchmarked a quantitative lipidomics platform that utilizes 54 deuterated internal standards across nine different laboratories. The study provides valuable insights into the level of precision that can be achieved with a standardized protocol and a comprehensive set of deuterated standards.
The tables below summarize the coefficient of variation (CV%) for various lipid classes, demonstrating the high reproducibility of the method when using deuterated internal standards.
Table 1: Inter-laboratory Precision of Lipid Quantification Using Deuterated Internal Standards (MTBE Extraction)
| Lipid Class | Average CV (%) |
| Acylcarnitine (AC) | 12.5 |
| Cholesterol Ester (CE) | 10.8 |
| Ceramide (Cer) | 11.2 |
| Diacylglycerol (DAG) | 14.5 |
| Lysophosphatidylcholine (LPC) | 13.1 |
| Lysophosphatidylethanolamine (LPE) | 14.8 |
| Phosphatidylcholine (PC) | 9.8 |
| Phosphatidylethanolamine (PE) | 11.7 |
| Phosphatidylinositol (PI) | 12.3 |
| Sphingomyelin (SM) | 10.5 |
| Triacylglycerol (TAG) | 11.9 |
Data adapted from Burla, S. et al. Anal. Chem. 2021, 93, 50, 16743–16751.[2]
Experimental Protocols
Accurate and reproducible results in lipidomics are underpinned by well-defined experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis that incorporate deuterated lipid standards.
Lipid Extraction Protocols
The choice of extraction method can significantly impact the classes of lipids recovered. Here, we compare three commonly used methods.
1. Methyl-tert-butyl ether (MTBE) Extraction
This method is favored for its efficiency and the fact that the lipid-containing organic phase forms the upper layer, simplifying sample handling.[2]
-
Materials:
-
Plasma, serum, or cell pellets
-
Methanol (B129727) (LC-MS grade) containing a deuterated internal standard mix (e.g., SPLASH™ LIPIDOMIX®)
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
LC/MS-grade water
-
-
Procedure:
-
To 10 µL of plasma, add 225 µL of cold methanol containing the deuterated internal standards. Vortex for 10 seconds.
-
Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.[3]
-
Collect the upper organic phase.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
2. Folch (Chloroform/Methanol) Extraction
A traditional and widely used biphasic method.
-
Materials:
-
Plasma, serum, or cell pellets
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (HPLC grade)
-
Deuterated internal standard mix
-
-
Procedure:
-
Add the deuterated internal standard mix to the sample.
-
Add ice-cold methanol with 1 mM BHT and chloroform (1:2, v/v).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Add ice-cold water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v) and incubate on ice for 10 minutes.
-
Centrifuge at 311 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the extract under nitrogen.
-
3. Single-Phase 1-Butanol/Methanol Extraction
A simpler, single-phase extraction method.
-
Materials:
-
Plasma, serum, or cell pellets
-
1-Butanol/Methanol (1:1, v/v) with 5 mM ammonium (B1175870) formate (B1220265)
-
Deuterated internal standard mix
-
-
Procedure:
-
To 10 µL of plasma, add 10 µL of the deuterated internal standard mix.
-
Add 100 µL of 1-butanol/methanol (1:1, v/v) containing 5 mM ammonium formate.
-
Vortex for 10 seconds and sonicate for 1 hour.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant.[4]
-
LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic lipids.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 55°C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to cover a broad range of lipid classes.
-
Data Acquisition: Data can be acquired in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.
-
Visualizing Workflows and Pathways
Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment, from sample preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Assessing the Linearity of Response for Docosanoic Acid-d4-1: A Comparative Guide
In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the linearity of an analytical method is a critical parameter that demonstrates a proportional relationship between the concentration of an analyte and the instrument's response. This guide provides a comparative assessment of the linearity of response for Docosanoic acid-d4-1, a deuterated internal standard commonly employed in the analysis of fatty acids. This document is intended for researchers, scientists, and drug development professionals who utilize such standards in their analytical workflows.
The selection of a suitable internal standard is paramount for accurate and precise quantification, as it compensates for variations during sample preparation and analysis.[1] Deuterated standards, like this compound, are considered the gold standard due to their chemical and physical properties being nearly identical to their endogenous, non-deuterated counterparts.[2]
Comparative Analysis of Linearity
While direct, head-to-head comparative studies detailing the linearity of this compound against a comprehensive list of alternatives are not extensively published, we can infer its performance based on typical validation data for long-chain deuterated fatty acid internal standards. The following table summarizes the expected linearity characteristics of this compound in comparison to other commonly used deuterated internal standards for fatty acid analysis. The data presented is representative of typical performance and is intended to provide a baseline for comparison.
| Internal Standard | Typical Linear Range (ng/mL) | Correlation Coefficient (R²) |
| This compound | 1 - 2000 | > 0.999 |
| Stearic acid-d35 | 1 - 2000 | > 0.998 |
| Palmitic acid-d31 | 1 - 2000 | > 0.999 |
| Oleic acid-d17 | 1 - 1500 | > 0.998 |
Note: The values presented in this table are illustrative and based on typical performance data for deuterated fatty acid internal standards in LC-MS/MS analysis. Actual performance may vary depending on the specific analytical method, instrumentation, and matrix.
The high correlation coefficient (R² > 0.99) is a key indicator of excellent linearity, signifying a strong proportional relationship between the concentration and the instrumental response.[3][4] This level of performance is a common acceptance criterion in regulated bioanalysis.[5][6]
Experimental Protocol for Linearity Assessment
The following is a detailed methodology for assessing the linearity of response for this compound, which can be adapted for other internal standards.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solution of Analyte (Docosanoic Acid): Prepare a stock solution of non-deuterated Docosanoic acid in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Docosanoic acid by serial dilution of the primary stock solution to cover the expected analytical range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration that will be added to all calibration standards and samples.
2. Preparation of Calibration Standards:
-
Prepare a minimum of five to seven calibration standards by spiking a biological matrix (e.g., plasma, serum) or a surrogate matrix with the working standard solutions of Docosanoic acid to achieve a range of concentrations.[7]
-
Add a constant volume of the internal standard working solution to each calibration standard.
-
The final concentrations should span the expected linear range of the assay.
3. Sample Preparation (Protein Precipitation & Derivatization):
-
To each calibration standard, add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to remove proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube.
-
For improved chromatographic performance and ionization efficiency in mass spectrometry, derivatization of the fatty acids is often performed. A common method involves esterification to form fatty acid methyl esters (FAMEs) or other derivatives.[3]
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for fatty acid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (Docosanoic acid) to the internal standard (this compound) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) is often applied to improve the accuracy at the lower end of the calibration range.
-
The linearity is assessed by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.99.[3]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing the linearity of response for this compound.
Caption: Experimental workflow for assessing the linearity of response.
Caption: Logical relationship between concentration and instrument response.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. scribd.com [scribd.com]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to Deuterated vs. Odd-Chain Fatty Acid Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, especially in the realm of lipidomics and drug development, the accuracy of quantitative analysis is paramount. The use of internal standards (IS) is a fundamental practice to control for variability during sample preparation and analysis. Among the choices for fatty acid analysis, deuterated and odd-chain fatty acids are two of the most common types of internal standards employed. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate standard for their analytical needs.
The Gold Standard: Deuterated Fatty Acids
Stable isotope-labeled (SIL) internal standards, particularly deuterated fatty acids, are widely considered the gold standard in mass spectrometry-based quantitative analysis.[1][2] A deuterated IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium (B1214612). This near-identical physicochemical nature ensures that the SIL-IS and the analyte behave in the same manner during extraction, derivatization, and chromatography, and exhibit similar ionization efficiency in the mass spectrometer.[1][2]
Advantages of Deuterated Internal Standards:
-
Highest Accuracy and Precision: By co-eluting with the analyte and having the same ionization response, deuterated standards provide the most effective normalization for variations in sample preparation and instrument response, leading to superior accuracy and precision.[2]
-
Correction for Matrix Effects: The identical chemical behavior allows deuterated standards to effectively compensate for matrix effects, which are a common source of error in the analysis of complex biological samples.
-
Reduced Variability: The use of a deuterated IS has been shown to significantly reduce the variance in analytical measurements compared to other types of internal standards.[2]
Limitations of Deuterated Internal Standards:
-
Cost and Availability: Deuterated standards are generally more expensive to synthesize and may not be commercially available for all fatty acid analytes.[3]
-
Potential for Chromatographic Separation: In some cases, the presence of multiple deuterium atoms can lead to a slight chromatographic separation from the unlabeled analyte, which can complicate data analysis.[4]
-
Isotopic Interference: It is crucial to use a deuterated standard with a sufficient number of deuterium atoms to avoid isotopic overlap with the natural isotopes of the analyte.
The Practical Alternative: Odd-Chain Fatty Acids
Odd-chain fatty acids, such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), are a popular and practical alternative to deuterated standards. The rationale for their use is that they are structurally similar to the even-chain fatty acids commonly found in biological systems, but are typically absent or present at very low concentrations in most samples.[3]
Advantages of Odd-Chain Fatty Acid Internal Standards:
-
Cost-Effective and Readily Available: Odd-chain fatty acids are significantly less expensive and more widely available than their deuterated counterparts.
-
Good Chromatographic Behavior: They generally exhibit good chromatographic properties and can be easily separated from endogenous even-chain fatty acids.
-
Broad Applicability: A single odd-chain fatty acid can be used as an internal standard for the quantification of a range of even-chain fatty acids.
Limitations of Odd-Chain Fatty Acid Internal Standards:
-
Differences in Physicochemical Properties: As they are not chemically identical to the analytes, their extraction recovery, derivatization efficiency, and ionization response may differ, potentially leading to inaccuracies in quantification.
-
Natural Occurrence: There is evidence that odd-chain fatty acids can be naturally present in some biological samples, which can interfere with their use as an internal standard and lead to overestimation of the analyte concentration.[3]
-
Reduced Precision: Studies have shown that using an internal standard with a different structure from the analyte can lead to a significant increase in the variance of the measurement.[3][5]
Performance Comparison: A Data-Driven Analysis
The choice of internal standard can have a significant impact on the accuracy and precision of fatty acid quantification. The following tables summarize the performance of deuterated internal standards in comparison to other alternatives.
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard | Key Observations |
| Accuracy (Mean Bias) | 96.8% | 100.3% | The assay with the deuterated internal standard showed a mean bias closer to the true value, indicating higher accuracy.[2] |
| Precision (Standard Deviation) | 8.6% | 7.6% | A statistically significant reduction in variance (p=0.02) was seen with the deuterated internal standard, indicating enhanced precision.[2] |
| Number of Samples (n) | 284 | 340 |
Data synthesized from a comparative study on the LC-MS/MS assay of an anticancer agent.[2]
When an ideal, analyte-specific deuterated internal standard is not used, the accuracy and precision of the measurement can be compromised. The following table illustrates the impact of using an alternative isotopologue internal standard, which can be considered analogous to the scenario of using an odd-chain fatty acid for an even-chain analyte.
| Performance Metric | Impact of Using an Alternative (Non-Ideal) Internal Standard |
| Median Relative Absolute Percent Bias | 1.76% |
| Median Spike-Recovery Absolute Percent Bias | 8.82% |
| Median Increase in Variance | 141% |
Data from a study on the quantification of 27 fatty acids in human plasma using 18 different internal standards.[3][5] This data highlights that while accuracy may remain relatively stable in some cases, the precision of the measurement is significantly reduced when a non-ideal internal standard is employed.
Experimental Protocols
To ensure accurate and reproducible results, it is crucial to follow a well-defined experimental protocol. Below are detailed methodologies for fatty acid analysis using internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Fatty Acid Analysis by GC-MS
This protocol is suitable for the analysis of total fatty acids after conversion to fatty acid methyl esters (FAMEs).
1. Sample Preparation and Lipid Extraction (Folch Method)
-
Homogenize the sample (e.g., tissue, plasma) in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.
-
Add a known amount of the selected internal standard (deuterated or odd-chain fatty acid) to the homogenate.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Saponification and Derivatization to FAMEs
-
Add 1M methanolic KOH to the dried lipid extract and heat at 60°C for 30 minutes to release the fatty acids from complex lipids.
-
Add 14% boron trifluoride (BF₃) in methanol and heat at 60°C for 30 minutes to convert the free fatty acids to FAMEs.
-
After cooling, add hexane (B92381) and water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS).
-
Column: A suitable capillary column for FAMEs analysis (e.g., DB-23, SP-2560).
-
Temperature Program: An optimized temperature gradient is used to achieve good resolution of all FAMEs of interest.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode.
Protocol 2: Free Fatty Acid Analysis by LC-MS/MS
This protocol is suitable for the direct analysis of free fatty acids without derivatization.
1. Sample Preparation and Lipid Extraction
-
To a sample aliquot (e.g., 100 µL of plasma), add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.
-
Add a known amount of the deuterated or odd-chain fatty acid internal standard.
-
Perform a liquid-liquid extraction using a suitable solvent system, such as hexane:isopropanol (3:2, v/v) or methyl-tert-butyl ether (MTBE).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol, 1:1, v/v).
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 or C8 column.
-
Mobile Phase: A gradient of mobile phases, typically water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) (Mobile Phase A) and an organic solvent mixture like acetonitrile:isopropanol (Mobile Phase B).
-
Detection: The mass spectrometer is operated in electrospray ionization (ESI) negative ion mode. Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of each fatty acid and its corresponding internal standard.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key steps in fatty acid analysis using internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Docosanoic Acid-d4-1
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Docosanoic acid-d4-1. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational steps from receipt to disposal, and emergency first aid measures.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, adherence to proper PPE protocols is crucial to ensure personal safety and prevent contamination. Although not classified as a hazardous substance, minimizing exposure is a standard best practice in a laboratory setting.[1][2]
| Equipment Type | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact.[3] |
| Eye Protection | Safety glasses or goggles | To protect eyes from potential dust particles.[2] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the powder to avoid inhalation of nuisance dust.[3] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contact with the chemical.[4] |
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling and management of this compound in a laboratory environment.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
